S6(229-239)
Beschreibung
BenchChem offers high-quality S6(229-239) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S6(229-239) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C54H104N24O14 |
|---|---|
Molekulargewicht |
1313.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C54H104N24O14/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
INARJFAOSSGZJT-RQZRTJOXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Function of S6(229-239) Peptide: A Substrate for Probing Kinase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The S6(229-239) peptide, a synthetic fragment of the 40S ribosomal protein S6, serves as a critical tool in cellular biology and drug discovery. Its primary function is to act as a substrate for a variety of serine/threonine kinases, making it an invaluable reagent for studying kinase activity and screening for potential inhibitors. This guide provides a comprehensive overview of the S6(229-239) peptide, including its role in key signaling pathways, quantitative data on its interaction with various kinases, and detailed experimental protocols for its use in kinase assays.
Core Function and Mechanism of Action
The S6(229-239) peptide is a biologically active peptide corresponding to amino acids 229-239 of the ribosomal protein S6.[1][2] Its fundamental role is to be a target for phosphorylation by several key protein kinases.[3][4][5] The phosphorylation of ribosomal protein S6 is a pivotal event in the regulation of protein synthesis and cell growth, and this peptide fragment encapsulates the primary phosphorylation sites.
The peptide contains multiple serine residues that can be phosphorylated, with Ser236 being a predominant site for many kinases.[5] The amino acid sequence surrounding these phosphorylation sites provides the specificity for recognition and binding by the catalytic domain of the kinases.
Role in Cellular Signaling Pathways
The phosphorylation of ribosomal protein S6, and by extension the S6(229-239) peptide, is a convergence point for several critical signaling pathways that control cell growth, proliferation, and metabolism.
The PI3K/Akt/mTOR/S6K1 Signaling Pathway
The mTOR/S6K1 signaling pathway is a central regulator of cell growth and protein synthesis. Upon activation by upstream signals such as growth factors, mTORC1 phosphorylates and activates S6 Kinase 1 (S6K1). S6K1 then phosphorylates ribosomal protein S6, leading to enhanced translation of specific mRNAs.
Caption: The PI3K/Akt/mTOR/S6K1 signaling cascade leading to protein synthesis.
Protein Kinase C (PKC) Signaling
Protein Kinase C (PKC) is a family of kinases involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Certain isoforms of PKC can phosphorylate ribosomal protein S6, indicating a crosstalk between PKC signaling and the regulation of translation.
Caption: Activation of PKC leading to phosphorylation of downstream targets.
Rho-Kinase (ROCK) Signaling
The Rho-GTPase family and their downstream effectors, the Rho-kinases (ROCK1 and ROCK2), are key regulators of the actin cytoskeleton, cell adhesion, and motility. ROCKs have also been shown to phosphorylate ribosomal protein S6, suggesting a role in coordinating cytoskeletal changes with protein synthesis.
Caption: The RhoA/ROCK signaling pathway and its downstream effects.
Quantitative Data
The S6(229-239) peptide has been characterized as a substrate for several kinases, with its kinetic parameters providing valuable insights into enzyme-substrate interactions.
| Kinase | Michaelis Constant (Km) | Dissociation Constant (Kd) | Catalytic Rate (kcat) | Vmax | Notes | Reference |
| Xenopus oocyte kinase | ~0.5 µM | - | - | - | Phosphorylation predominantly on Ser236. | [5] |
| Protease-Activated Kinase 1 (PAK-1) | 3.4 µM | - | - | 3.1 pmol/min/mg | For the trypsin-activated enzyme. | [6] |
| S6 Kinase 1 (S6K1) | 4-5 µM | 180 µM (for peptide) | - | - | High-affinity ATP binding precedes low-affinity peptide binding. | [7] |
| S6K1 (T389E mutant) | - | 1.5 µM | 1.2 s⁻¹ | - | Phosphomimicking mutant. | [8] |
| Native S6K1 | - | 1.2 µM | 1.1 s⁻¹ | - | [8] | |
| [Ala238]S6(229-239) with Xenopus oocyte kinase | Increased | - | - | ~6-fold reduction | Substitution of Arg238 with Alanine shifts phosphorylation from Ser236 to Ser235. | [5] |
Experimental Protocols
The S6(229-239) peptide is widely used in in vitro kinase assays to measure the activity of specific kinases. Below are representative protocols.
Rho-Kinase 2 (ROCK2) Activity Assay
This protocol is adapted from a high-throughput screening assay for ROCK2 inhibitors.[9]
Materials:
-
S6(229-239) peptide
-
Recombinant active ROCK2 enzyme
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well microtiter plates
Procedure:
-
Prepare a solution containing 20 µM ATP and 20 µM S6(229-239) peptide in the assay buffer.
-
Dispense 5 µL of the ATP/peptide solution into each well of a 384-well plate.
-
Add 20 nL of test compounds (dissolved in DMSO) or DMSO as a negative control to the appropriate wells.
-
Initiate the enzymatic reaction by adding 5 µL of 8 nM ROCK2 solution in assay buffer to each well.
-
Incubate the plate for 1 hour at 25°C.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Measure the luminescence signal, which is inversely proportional to ROCK2 activity.
References
- 1. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Research Portal [scholarship.miami.edu]
- 8. Mechanism of PDK1-catalyzed Thr-229 phosphorylation of the S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
S6(229-239) Peptide: A Technical Guide to its Mechanism of Action and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The S6(229-239) peptide, a synthetic fragment of the 40S ribosomal protein S6 (rpS6), serves as a pivotal tool in the study of cellular signaling pathways, particularly those governed by serine/threonine kinases. Its primary mechanism of action is to act as a specific substrate for a variety of kinases, including p70 S6 Kinase (S6K1), Protein Kinase C (PKC), and Rho-Associated Kinase (ROCK). Encompassing key phosphorylation sites of the native rpS6 protein, the S6(229-239) peptide allows for the precise in vitro and in situ investigation of kinase activity, substrate specificity, and the efficacy of kinase inhibitors. This guide provides a comprehensive overview of the S6(229-239) peptide's mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data to facilitate its application in research and drug development.
Introduction to Ribosomal Protein S6 and the S6(229-239) Peptide
Ribosomal protein S6 is a crucial component of the 40S ribosomal subunit and plays a significant role in the regulation of protein synthesis, cell growth, and proliferation.[1] The phosphorylation of rpS6 is a key post-translational modification that is dynamically regulated by various signaling pathways in response to growth factors, nutrients, and mitogens.[2] The C-terminal region of rpS6 contains a cluster of five serine residues (Ser235, Ser236, Ser240, Ser244, and Ser247) that are hierarchically phosphorylated by multiple kinases.[3]
The S6(229-239) peptide, with the amino acid sequence AKRRRLSSLRA, represents a critical portion of this C-terminal region and includes the physiologically relevant phosphorylation sites Ser235 and Ser236.[4][5][6][7] This synthetic peptide has become an invaluable substrate for in vitro kinase assays due to its ability to be specifically phosphorylated by key kinases involved in cell signaling.
Mechanism of Action: A Substrate for Key Signaling Kinases
The core mechanism of action of the S6(229-239) peptide is to serve as a specific and recognizable substrate for serine/threonine kinases. By presenting the primary amino acid sequence surrounding key phosphorylation sites of the native rpS6, it allows for the direct measurement of kinase activity.
Role in the mTOR/S6K1 Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and metabolism.[8] A key downstream effector of mTORC1 is the p70 S6 Kinase 1 (S6K1).[9] Upon activation by mTORC1 and PDK1, S6K1 phosphorylates rpS6, leading to enhanced translation of specific mRNAs. The S6(229-239) peptide is a well-established substrate for S6K1, making it an essential tool for studying the activity of this kinase and the overall mTOR pathway.[10][11]
Figure 2: General workflow for an in vitro kinase assay using the S6(229-239) peptide and radiolabeled ATP.
Non-Radioactive Kinase Assay (e.g., Kinase-Glo®) for ROCK2
This protocol is based on a high-throughput screening assay for ROCK2 inhibitors. [12] Materials:
-
Purified, active ROCK2 enzyme
-
S6(229-239) peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Dispense a solution containing ATP and the S6(229-239) peptide in assay buffer into the wells of a 384-well plate.
-
Add test compounds (potential inhibitors) or vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the ROCK2 enzyme solution.
-
Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the kinase activity.
Conclusion
The S6(229-239) peptide is a versatile and powerful tool for the investigation of kinase-mediated signaling pathways. Its mechanism of action as a specific substrate for S6K1, PKC, and ROCK, among others, allows for the direct and quantitative assessment of their enzymatic activity. The experimental protocols detailed in this guide provide a framework for utilizing this peptide in various research and drug discovery applications, from basic characterization of kinase function to high-throughput screening for novel inhibitors. The continued use of the S6(229-239) peptide will undoubtedly contribute to a deeper understanding of the complex regulatory networks that govern cell growth, proliferation, and metabolism.
References
- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 2. Protocol for phospho-SrcKD: rPTPεD1 complex preparation and BLI binding assays to demonstrate their exosite interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. S6 Kinase Substrate (229-239) [anaspec.com]
- 5. S6 Kinase Substrate (229-239) | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Development of an intracellularly acting inhibitory peptide selective for PKN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S6 Kinase Substrate (229-239) - AnaSpec [bioscience.co.uk]
- 8. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. S6 Kinase Substrate (229-239). Life Science Products [e-lspi.com]
- 11. S6 Kinase Substrate (229-239), Amide, Biotinalyted - 1 mg [eurogentec.com]
- 12. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
An In-depth Technical Guide to the Structure of S6 Ribosomal Protein Peptide 229-239
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics and functional significance of the peptide sequence 229-239 of the human 40S ribosomal protein S6 (RPS6). Given the absence of a high-resolution experimental structure for this specific peptide, this document focuses on its primary structure, its context within the larger ribosomal subunit, its critical role as a hub for post-translational modifications, and the experimental methodologies required for its structural elucidation.
Introduction: The Regulatory Hub of the Ribosome
The 40S ribosomal protein S6 (RPS6) is a crucial component of the small ribosomal subunit, playing a key role in the initiation of protein synthesis.[1][2] While the core of the protein is integral to the ribosome's structure, its C-terminal tail, which includes the 229-239 peptide region, serves as a primary site for regulation through phosphorylation. This region is a convergence point for major signaling pathways that control cell growth, proliferation, and metabolism, making it a subject of intense research and a potential target for therapeutic intervention. The peptide sequence 229-239, in particular, contains key serine residues that are phosphorylated by a variety of kinases in response to mitogenic and other cellular signals.[1][3][4]
Primary Structure and Physicochemical Properties
The canonical amino acid sequence of the human RPS6 protein comprises 249 residues.[2] The specific peptide segment from residue 229 to 239 has the following sequence:
Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala
This sequence is highly conserved across mammalian species. Its physicochemical properties, derived from its amino acid composition, are summarized in the table below. The high content of basic residues (Lys, Arg) gives the peptide a significant positive charge at physiological pH and a high isoelectric point.
| Property | Value |
| Sequence | AKRRRLSSLRA |
| Molecular Weight | 1314.6 g/mol |
| Isoelectric Point (pI) | 12.0 (Estimated) |
| Net Charge at pH 7.4 | +4 (Estimated) |
| Amino Acid Composition | Ala: 2, Arg: 4, Lys: 1, Leu: 2, Ser: 2 |
Structural Context and Intrinsic Disorder
In the context of the fully assembled human 40S ribosomal subunit, RPS6 is located at the interface with the 60S subunit, near the mRNA exit channel. High-resolution cryo-electron microscopy and X-ray crystallography structures of the human 40S subunit (e.g., PDB IDs: 5VYC, 7R4X) reveal the core of the RPS6 protein.[5][6] However, the C-terminal tail, including the 229-239 region, is frequently unresolved in these structures. This lack of defined electron density is strong evidence that this region is intrinsically disordered, meaning it does not adopt a stable, single conformation.[2]
This intrinsic disorder is a key functional characteristic. It allows the peptide to remain accessible to various kinases and phosphatases and to potentially adopt different conformations upon binding to its regulatory partners or upon phosphorylation.
Post-Translational Modification: A Phosphorylation Hotspot
The 229-239 peptide and its flanking regions are the primary sites of RPS6 phosphorylation. This process is hierarchical and is stimulated by numerous signaling pathways, most notably the PI3K/AKT/mTOR pathway.[4] Phosphorylation of these sites is widely used as a readout for the activation of this critical signaling cascade.[4]
The table below summarizes the key phosphorylation sites within and immediately C-terminal to the 229-239 peptide.
| Residue | Kinase(s) | Functional Significance |
| Ser235 | S6K1/2, RSK, PKA, PKC, PKG, DAPK | Facilitates assembly of the pre-initiation complex; phosphorylation is hierarchical.[3][4][7][8] |
| Ser236 | S6K1/2, RSK, PKA, PKC, PKG, DAPK | Primary phosphorylation site, often preceding phosphorylation of other serines.[3][4][7][8] |
| Ser240 | S6K1/2 | Contributes to the full phosphorylation state of RPS6.[1][4] |
| Ser244 | S6K1/2 | Contributes to the full phosphorylation state of RPS6.[1][4] |
| Ser247 | S6K1/2, Casein Kinase 1 (CK1) | A fifth phosphorylation site whose regulation is less characterized.[1][4] |
Signaling Pathway to RPS6 Phosphorylation
The phosphorylation of RPS6 peptide 229-239 is a downstream event of the PI3K/AKT/mTORC1 signaling pathway. This pathway is activated by growth factors and mitogens. The following diagram illustrates this key regulatory cascade.
Caption: The mTORC1 signaling pathway leading to phosphorylation of RPS6 peptide 229-239.
Experimental Protocols for Structural Determination
Determining the three-dimensional structure of the flexible RPS6 229-239 peptide requires a multi-step approach, starting from chemical synthesis and culminating in biophysical analysis. As no definitive structure exists, the following represents a standard, detailed workflow for such an endeavor.
Experimental Workflow Diagram
Caption: General experimental workflow for determining the 3D structure of a synthetic peptide.
Peptide Synthesis and Purification
The RPS6 229-239 peptide would first be synthesized chemically.
-
Synthesis:
-
Method: Automated solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.[9][10]
-
Resin: A Rink Amide resin is suitable for producing a C-terminally amidated peptide, or a Wang resin for a C-terminal carboxylic acid.[10]
-
Cycle: The synthesis involves sequential cycles of:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid using a base, typically 20% piperidine (B6355638) in dimethylformamide (DMF).[9]
-
Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, followed by addition to the resin.[11]
-
Washing: Thorough washing with DMF and dichloromethane (B109758) (DCM) between steps.[11]
-
-
-
Cleavage and Deprotection:
-
Once synthesis is complete, the peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed simultaneously.
-
Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid, with scavengers like water, triisopropylsilane (B1312306) (TIS), and phenol (B47542) to protect sensitive residues.[9]
-
-
Purification and Quality Control:
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.
-
Quality Control: The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9] A purity of >95% is required for structural studies.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the structure and dynamics of flexible peptides in solution.[13][14]
-
Sample Preparation:
-
The purified, lyophilized peptide is dissolved in a buffered solution (e.g., 90% H₂O / 10% D₂O) to a concentration of 1-5 mM.[15] The pH is adjusted to be slightly acidic (e.g., pH 5.0-6.0) to slow the exchange of amide protons with the solvent.
-
The D₂O provides a lock signal for the NMR spectrometer.
-
-
Data Acquisition:
-
A series of one- and two-dimensional NMR experiments are performed on a high-field spectrometer (≥600 MHz).
-
¹H 1D Spectrum: Provides an initial overview of the sample's complexity and purity.
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), providing the distance restraints crucial for 3D structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, this experiment provides a fingerprint of the peptide, with one peak for each N-H bond.
-
-
Structure Calculation:
-
Assignments: Resonances in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Restraint Generation: NOESY cross-peaks are converted into upper-limit distance restraints between pairs of protons.
-
Computation: Structure calculation software (e.g., CYANA, XPLOR-NIH) is used to generate an ensemble of 3D structures that are consistent with the experimental restraints. The final result is typically represented as a bundle of superimposed structures, reflecting the peptide's conformational flexibility.[16]
-
X-ray Crystallography
While challenging for a short, flexible peptide, crystallization can provide a high-resolution snapshot of a single conformation.
-
Crystallization Strategy:
-
Direct crystallization of the peptide is unlikely to succeed due to its flexibility.
-
Co-crystallization: A more viable approach is to co-crystallize the peptide with a binding partner that stabilizes a single conformation, such as:
-
The kinase domain of S6K1.
-
A monoclonal antibody fragment (Fab) that specifically recognizes the peptide.
-
-
Soaking: An alternative is to grow crystals of the binding partner alone and then soak them in a solution containing a high concentration of the peptide.[17]
-
-
Crystallization Screening:
-
Method: Vapor diffusion (either hanging drop or sitting drop) is the most common method.[18][19] A small drop containing the protein-peptide complex is equilibrated against a larger reservoir of a precipitant solution.
-
Conditions: A wide range of conditions (pH, precipitant type and concentration, salts, additives) are screened using commercially available kits.
-
-
Data Collection and Structure Determination:
-
X-ray Diffraction: A suitable crystal is harvested, cryo-protected, and exposed to a high-intensity X-ray beam at a synchrotron source.[20]
-
Data Processing: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Phasing and Refinement: The electron density map is calculated, and a 3D model of the protein-peptide complex is built and refined to best fit the experimental data.[20]
-
Conclusion
The S6 ribosomal protein peptide 229-239 is a short but functionally critical segment of a major ribosomal protein. While its structure is not defined by a single static conformation, its intrinsic flexibility is paramount to its function as a dynamic regulatory hub. This region integrates signals from key cellular pathways, primarily through hierarchical phosphorylation, to influence protein synthesis and cell growth. Elucidating its conformational ensemble, particularly in its phosphorylated and kinase-bound states, through advanced techniques like NMR spectroscopy and co-crystallography, remains a key goal for understanding the intricate regulation of the ribosome and for the development of targeted therapeutics against diseases characterized by dysregulated mTOR signaling.
References
- 1. Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Synthesis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. journals.iucr.org [journals.iucr.org]
- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Role of S6(229-239) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphorylation of the ribosomal protein S6 (rpS6), a key component of the 40S ribosomal subunit, is a critical event in the regulation of cell growth, proliferation, and metabolism. A highly conserved region within rpS6, spanning amino acids 229-239, serves as a crucial substrate for a multitude of kinases, placing it at the crossroads of several essential signaling pathways. This technical guide provides an in-depth exploration of the signaling networks converging on S6(229-239), detailed experimental methodologies for its study, and quantitative data to facilitate comparative analysis.
Core Signaling Pathways Involving S6(229-239)
The S6(229-239) peptide contains multiple serine residues that are hierarchically phosphorylated in response to various stimuli, including growth factors, nutrients, and mitogens. The phosphorylation status of this region is a key indicator of cellular metabolic activity and is primarily regulated by the PI3K-AKT-mTOR and RAS-ERK signaling pathways.
The PI3K/AKT/mTOR Pathway
A central regulator of cell growth, the PI3K/AKT/mTOR pathway is a primary upstream cascade leading to the phosphorylation of S6. Upon activation by growth factors, this pathway culminates in the activation of the p70 S6 Kinase (S6K), which directly phosphorylates multiple serine residues within the S6(229-239) region. This phosphorylation event is associated with an increase in the translation of a specific subset of mRNAs, known as 5' TOP (terminal oligopyrimidine tract) mRNAs, which encode for ribosomal proteins and other components of the translational machinery.
The RAS/MEK/ERK Pathway
The RAS/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that converges on S6 phosphorylation. Mitogenic stimuli activate this pathway, leading to the activation of ERK (Extracellular signal-Regulated Kinase) and RSK (Ribosomal S6 Kinase), which can also phosphorylate S6, often in concert with the PI3K/AKT/mTOR pathway. This highlights a significant crosstalk between these two major signaling networks in regulating protein synthesis.
Other Kinases Targeting S6(229-239)
Beyond the canonical S6K and RSK, other kinases have been identified to phosphorylate the S6(229-239) region, suggesting a broader role for S6 phosphorylation in diverse cellular processes. These include:
-
Protein Kinase C (PKC): Certain isoforms of PKC can phosphorylate S6, indicating a role for S6 in pathways regulated by diacylglycerol and calcium.
-
Rho-Kinase (ROCK): This kinase, a key regulator of the actin cytoskeleton, has been shown to phosphorylate S6, suggesting a link between cell structure and protein synthesis.[1]
-
Protein Kinase N (PKN): PKN, another downstream effector of Rho GTPases, can also phosphorylate S6, further solidifying the connection between cytoskeletal dynamics and translational control.[2]
Quantitative Data on S6(229-239) Phosphorylation
The following tables summarize key quantitative data related to the phosphorylation of the S6(229-239) peptide by various kinases. This data is essential for understanding the substrate specificity and enzymatic efficiency of these reactions.
Table 1: Michaelis-Menten Constants (Km) for S6(229-239) Peptide Phosphorylation
| Kinase | S6(229-239) Peptide Variant | Km (µM) | Notes |
| S6 Kinase | Wild-type | ~0.5 | Predominantly phosphorylates Ser236.[3] |
| Protein Kinase C | Wild-type | - | Basic residues on both sides of the phosphorylation site influence kinetics.[3] |
| Protein Kinase C | [Ala238]S6(229-239) | - | Switches preferred phosphorylation site from Ser236 to Ser235.[3] |
| p90rsk | Wild-type | - | Nearly identical phosphopeptide maps to S6 kinase II.[3] |
| PAK-1 | Wild-type | - | A major liver protein-activated kinase.[3] |
| Rho-Kinase 2 (Rock2) | Wild-type | - | Used in a high-throughput screening assay.[1] |
| PKN | Wild-type | - | A preferred substrate for PKN.[2] |
Table 2: Effects of Amino Acid Substitutions on S6(229-239) Phosphorylation
| Peptide Variant | Effect on Km | Fold Increase in Km | Notes |
| [Ala235]S6(229-239) | Increase | 20-fold | Dramatic effect on kinase affinity.[3] |
| [Ala236]S6(229-239) | Increase | 800-fold | Highlights the importance of Ser236 for recognition.[3] |
| [Ala238]S6(229-239) | - | - | Little detectable phosphorylation of Ser236. Arg238 is a major specificity determinant.[3] |
Experimental Protocols for Studying S6(229-239) Phosphorylation
Accurate assessment of S6(229-239) phosphorylation is crucial for dissecting its role in cell signaling. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay using [γ-³²P]ATP
This classic method directly measures the incorporation of a radiolabeled phosphate (B84403) onto the S6 peptide by a specific kinase.
Workflow:
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the synthetic S6(229-239) peptide substrate, kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5), and MgCl₂ (e.g., 8 mM). The final volume is typically 20-50 µL.
-
Initiation: Start the reaction by adding [γ-³²P]ATP (e.g., 2 µCi).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
-
Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide using a scintillation counter.
Non-Radioactive Kinase Assay (e.g., Kinase-Glo®)
This method measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase reaction. It is a high-throughput compatible alternative to radioactive assays.
Workflow:
Detailed Protocol:
-
Reaction Setup: In a multi-well plate (e.g., 384-well), dispense a solution containing the kinase, S6(229-239) peptide, ATP, and an appropriate assay buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT).[1]
-
Compound Addition: Add test compounds (e.g., potential inhibitors) or controls (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.
-
Measurement: Measure the luminescent signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
Conclusion
The S6(229-239) region is a critical nexus for multiple signaling pathways that regulate fundamental cellular processes. Its phosphorylation status serves as a sensitive readout for the activity of key kinase cascades, making it an important focus for both basic research and drug development. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers to investigate the intricate roles of S6 phosphorylation in health and disease. Further exploration of the upstream regulators and downstream consequences of S6(229-239) phosphorylation will undoubtedly unveil new therapeutic targets and a deeper understanding of cellular physiology.
References
An In-depth Technical Guide to the Biological Significance of the S6(229-239) Region
Affiliation: Google Research
Abstract
The designation "S6(229-239)" can refer to two distinct but related entities in cellular biology and biochemical research, leading to potential ambiguity. Primarily, it relates to the critical activation loop of the 70-kDa ribosomal protein S6 kinase 1 (S6K1), where the phosphorylation of Threonine 229 (Thr229) is an indispensable event for its activation. Secondly, it refers to a synthetic peptide derived from the C-terminal region of the 40S ribosomal protein S6 (RPS6), specifically residues 229-239, which serves as a potent substrate for S6K1 and other kinases in vitro. This guide provides a comprehensive technical overview of both aspects, with a primary focus on the pivotal role of S6K1 Thr229 phosphorylation within the mTOR signaling network—a central regulator of cell growth, proliferation, and metabolism. This document details the signaling pathways, presents quantitative data from kinase assays, outlines key experimental methodologies, and provides visual diagrams to elucidate complex processes for researchers, scientists, and professionals in drug development.
Introduction: Clarifying "S6(229-239)"
The sequence S6(229-239) is most critically understood in the context of the p70 Ribosomal Protein S6 Kinase 1 (S6K1) . Within this kinase, the residue Threonine 229 (Thr229) lies in the activation loop (T-loop) of the kinase domain. The phosphorylation of this specific residue is an absolute requirement for the enzymatic activity of S6K1.[1][2] Its regulation is a cornerstone of the mTOR signaling pathway.
Separately, a synthetic peptide with the sequence corresponding to amino acids 229-239 of the 40S Ribosomal Protein S6 (RPS6) is widely used as a substrate in kinase assays.[3][4][5] This peptide contains key serine residues (Ser235 and Ser236) that are phosphorylated by activated S6K1.[4][5] This guide will first explore the profound biological role of S6K1 Thr229 phosphorylation and then discuss the utility of the RPS6(229-239) peptide as a research tool.
The S6K1 Activation Pathway: The Central Role of Thr229 Phosphorylation
S6K1 is a serine/threonine kinase that plays a crucial role in regulating cell growth, protein synthesis, and metabolism.[6][7] Its activation is a complex, multi-step process involving hierarchical phosphorylation events, primarily orchestrated by the mTOR (mammalian Target of Rapamycin) signaling pathway.
Full activation of S6K1 requires phosphorylation at several key sites. Among the most critical is Thr229 in the T-loop, which is phosphorylated by the phosphoinositide-dependent kinase 1 (PDK1).[1][6][8] This phosphorylation event is essential; mutation of Thr229 to a non-phosphorylatable residue like alanine (B10760859) (T229A) renders the S6K1 enzyme inactive.[1]
The activation of S6K1 is generally understood to follow a sequence of events stimulated by growth factors like insulin (B600854):
-
PI3K/Akt Pathway Activation: Growth factor signaling activates the PI3K/Akt pathway, which in turn activates mTOR Complex 1 (mTORC1).
-
mTORC1-mediated Phosphorylation: mTORC1 phosphorylates S6K1 at several sites, most notably Threonine 389 (Thr389) in the hydrophobic motif.[1][9]
-
PDK1-mediated Phosphorylation: The phosphorylation of Thr389 is thought to facilitate the subsequent phosphorylation of Thr229 by PDK1, leading to the full activation of S6K1.[1][9]
There are two predominant models for the sequence of these final two phosphorylation events:
-
Model 1 (Conventional): mTORC1 phosphorylation of Thr389 occurs first, creating a docking site for PDK1, which then phosphorylates Thr229.[1][6][9]
-
Model 2 (Alternative): PDK1-mediated phosphorylation of Thr229 can occur prior to, or independently of, Thr389 phosphorylation, although the former enhances the latter.[1][6][9]
Regardless of the precise order, both phosphorylation events are indispensable for maximal S6K1 activity in response to mitogenic signals.[1][6]
Signaling Pathway Diagram
Caption: S6K1 Activation via mTORC1 and PDK1 Pathway.
Quantitative Data: S6(229-239) Peptide as a Kinase Substrate
The synthetic peptide corresponding to RPS6 residues 229-239 is an excellent tool for in vitro kinase assays. Its phosphorylation kinetics have been studied with various kinases and with alanine substitutions to probe the importance of specific residues. The data highlight the critical role of basic residues (Arginine) surrounding the phosphorylation sites (Ser235/Ser236) for kinase recognition.
| Substrate Peptide | Kinase | Apparent Km (µM) | Key Findings | Reference |
| S6-(229-239) | Protease-Activated Kinase (PAK-1) | ~0.5 | A highly potent substrate with phosphorylation predominantly on Ser236. | [4] |
| [Ala235]S6(229-239) | PAK-1 | 10 - 100 (20-fold increase) | Alanine substitution of Ser235 dramatically increases Km, indicating its importance for binding/recognition. | [4][5] |
| [Ala236]S6(229-239) | PAK-1 | ~400 (800-fold increase) | Alanine substitution of the primary phosphorylation site Ser236 severely impairs kinase activity. | [4][5] |
| [Ala238]S6(229-239) | PAK-1 | Increased Km | Substitution of Arg238 reduces Vmax and switches the preferred phosphorylation site from Ser236 to Ser235. | [4][5] |
| S6-(229-239) | Protein Kinase N1 (PKN1) | 3.6 | Demonstrates that this peptide is a substrate for other AGC family kinases. | [10] |
Experimental Protocols
Investigating the phosphorylation of S6K1 at Thr229 and its substrate RPS6 involves several standard molecular biology techniques.
Protocol: Western Blotting for Phospho-S6K1 (Thr229)
This method is used to detect and quantify the phosphorylation status of S6K1 in cell lysates.
-
Cell Lysis: Cells are treated with stimuli (e.g., growth factors) or inhibitors (e.g., rapamycin) for desired times. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated S6K1 at Thr229 (e.g., anti-p-S6K1 (Thr229)). A separate blot is incubated with an antibody against total S6K1 as a loading control.
-
Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software.
Caption: Western Blotting Workflow for Phospho-Proteins.
Protocol: In Vitro Kinase Assay using S6(229-239) Peptide
This assay measures the activity of a purified kinase (e.g., S6K1) using the synthetic S6 peptide.
-
Reaction Setup: A reaction mixture is prepared in a kinase buffer containing purified active kinase, the S6(229-239) peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP for detection).
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of ³²P incorporated into the peptide is measured using a scintillation counter. This reflects the kinase activity. Alternatively, non-radioactive methods using phospho-specific antibodies and ELISA can be employed.
Caption: In Vitro Kinase Assay Workflow.
Biological Role and Downstream Effects
The activation of S6K1, marked by Thr229 phosphorylation, initiates a cascade of downstream events critical for cellular function:
-
Protein Synthesis: Activated S6K1 phosphorylates several components of the translational machinery. Its namesake substrate, RPS6, is phosphorylated on multiple C-terminal serines (including Ser235, Ser236, Ser240, Ser244, and Ser247).[11][12][13] This is thought to facilitate the translation of a specific subset of mRNAs, known as 5'TOP mRNAs, which encode ribosomal proteins and other components of the translation apparatus. S6K1 also phosphorylates eIF4B, enhancing the activity of the eIF4F cap-binding complex.[6][14]
-
Cell Growth and Size: By promoting the synthesis of proteins and ribosomes, S6K1 is a key driver of increases in cell size (hypertrophy).[6][7][15]
-
Metabolism: S6K1 signaling is involved in glucose homeostasis and adipocyte metabolism.[1]
-
Feedback Loops: Activated S6K1 participates in a negative feedback loop by phosphorylating insulin receptor substrate-1 (IRS-1), leading to its degradation and a dampening of the upstream insulin/PI3K signaling pathway.[9]
Dysregulation of the S6K1 signaling axis is implicated in numerous diseases, including cancer, diabetes, and obesity, making it a significant target for drug development.[1][16]
Conclusion
The S6(229-239) sequence holds dual significance in molecular and cellular biology. In the context of S6K1, the phosphorylation of Threonine 229 within its activation loop is a non-negotiable step for its function, positioning it as a critical nexus in the mTOR signaling pathway that governs fundamental cellular processes like growth and protein synthesis. Concurrently, the synthetic peptide derived from the 229-239 region of ribosomal protein S6 provides an invaluable tool for the biochemical dissection of kinase activity and substrate specificity. A thorough understanding of the regulation surrounding this site is paramount for researchers in cell biology and for professionals developing therapeutics targeting the mTOR pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Regulation of an activated S6 kinase 1 variant reveals a novel mammalian target of rapamycin phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS:72-19-5 - FACTA Search [nactem.ac.uk]
- 5. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of PDK1-catalyzed Thr-229 phosphorylation of the S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Physiological roles of ribosomal protein S6: one of its kind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribosomal Protein S6 Phosphorylation: Four Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosomal Protein S6: A Potential Therapeutic Target against Cancer? [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Interaction of S6(229-239) with Protein Kinase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the ribosomal protein S6-derived peptide, S6(229-239), and Protein Kinase C (PKC). The S6(229-239) peptide serves as a key substrate for studying PKC activity, and understanding this interaction is crucial for dissecting cellular signaling pathways and for the development of novel therapeutics targeting PKC. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling and experimental workflows.
Quantitative Data Summary
The phosphorylation of the S6(229-239) peptide by Protein Kinase C is a well-characterized interaction. The efficiency of this phosphorylation, represented by the Michaelis constant (Kₘ), is influenced by the amino acid sequence of the peptide. Basic residues surrounding the phosphorylation site are critical for optimal substrate recognition by PKC. The following table summarizes the kinetic data for the phosphorylation of S6(229-239) and its analogues by PKC.
| Peptide Substrate | Apparent Kₘ (µM) | Key Findings |
| S6(229-239) | ~0.5 | A highly potent synthetic peptide substrate for Protein Kinase C.[1] |
| [Ala238]S6(229-239) | Increased | Substitution of Arg238 with Alanine increases the Kₘ and reduces the Vₘₐₓ approximately 6-fold. This also shifts the preferred phosphorylation site from Ser236 to Ser235.[1] |
| S6(229-239) with deletion of NH₂-terminal 3 residues (Ala229-Arg231) | Increased | Deletion of the N-terminal basic residues increases the apparent Kₘ for S6 peptide phosphorylation.[1] |
| [Ala235]S6(229-239) | Increased 20-fold | Alanine substitution of Ser235 dramatically increases the Kₘ.[2] |
| [Ala236]S6(229-239) | Increased 800-fold | Alanine substitution of Ser236, the predominant phosphorylation site, results in a massive increase in Kₘ.[2] |
Signaling Pathway
Protein Kinase C is a family of serine/threonine kinases that are central to many signal transduction cascades. The activation of PKC is a multi-step process initiated by extracellular signals. The simplified signaling pathway leading to the phosphorylation of S6, and by extension the S6(229-239) peptide, is depicted below.
Experimental Protocols
The following section details a generalized protocol for an in vitro Protein Kinase C activity assay using the S6(229-239) peptide as a substrate. This protocol is based on the principles of radioactive kinase assays, which are a common method for quantifying enzyme activity.
In Vitro PKC Kinase Assay using S6(229-239)
This protocol outlines the steps to measure the phosphorylation of the S6(229-239) peptide by PKC using a radioactive isotope, [γ-³²P]ATP.
Materials and Reagents:
-
Purified, active Protein Kinase C
-
S6(229-239) peptide substrate
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol)
-
ATP Solution
-
Stop Solution (e.g., 75 mM Phosphoric Acid)
-
P81 Phosphocellulose Paper
-
Scintillation Counter and Scintillation Fluid
Experimental Workflow:
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, lipid activator, S6(229-239) peptide, and purified PKC.
-
Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the reaction mixture. The final concentration of ATP should be optimized for the specific experimental conditions.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding an aliquot of the reaction mixture to a tube containing the stop solution.
-
Spot onto P81 Paper: Spot a portion of the stopped reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated S6(229-239) peptide.
Controls:
-
No Enzyme Control: A reaction mixture without PKC to determine the background level of radioactivity.
-
No Substrate Control: A reaction mixture without the S6(229-239) peptide to control for autophosphorylation of PKC.
This technical guide provides a foundational understanding of the interaction between S6(229-239) and Protein Kinase C. The provided data, protocols, and visualizations are intended to aid researchers in the design and execution of their experiments in this critical area of cell signaling research.
References
The Role of the 229-239 Region in Rho Kinase 2 (ROCK2) Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the amino acid region 229-239 within the catalytic domain of human Rho Kinase 2 (ROCK2). While not commonly referred to by a specific secondary structure name like "S6," this segment is of critical importance due to its inclusion of the highly conserved DFG (Asp-Phe-Gly) motif. This motif is a pivotal regulator of kinase activity, acting as a conformational switch that governs the enzyme's catalytic competence. This document details the functional significance of this region, presents quantitative data on the impact of its mutation, outlines the experimental protocols for its study, and provides visual diagrams of the associated molecular mechanisms and experimental workflows.
The S6(229-239) Region and the DFG Motif
The 229-239 amino acid sequence is situated in the C-lobe of the ROCK2 kinase domain. Its significance stems from housing the DFG motif (residues 231-233), a sequence universally conserved across the kinome that is essential for catalysis. The conformation of this motif directly impacts the binding of ATP and the requisite Mg2+ ions.
-
DFG-in (Active) Conformation: In the active state, the aspartate (Asp231) residue points into the active site, chelating the Mg2+ ion that bridges the β- and γ-phosphates of ATP. This orientation correctly positions the ATP for phosphotransfer to the substrate. The phenylalanine (Phe232) is positioned in a hydrophobic pocket.
-
DFG-out (Inactive) Conformation: In the inactive state, the DFG motif flips, causing the Asp231 side chain to point away from the active site. This prevents proper Mg2+ coordination and disrupts the ATP-binding pocket, rendering the kinase catalytically incompetent. This "DFG-out" conformation is often stabilized by type II kinase inhibitors.
The transition between these two states is a key mechanism of kinase regulation. Understanding the role of the 229-239 region is therefore fundamental to comprehending ROCK2's catalytic cycle and to the rational design of specific inhibitors.
Quantitative Analysis of DFG Motif Mutagenesis
Site-directed mutagenesis of the DFG motif is a standard method to probe its function. Mutations in this region are almost universally inactivating, as they disrupt the precise geometry required for catalysis. While extensive kinetic tables for ROCK2 DFG mutants are not prominently featured in publicly available literature—likely because the resulting proteins are catalytically dead, making kinetic analysis difficult—the functional consequence is a drastic reduction or complete ablation of kinase activity.
For context, the following table summarizes the expected impact of mutating the key DFG residues based on functional studies of ROCK2 and homologous kinases.
| Mutation | Target Residue | Location | Anticipated Effect on Kinase Activity | Rationale |
| D231A / D231N | Aspartate | 231 (DFG Motif) | Complete loss of activity | The aspartate is essential for coordinating the catalytic Mg2+ ion. Its removal prevents proper ATP binding and orientation. |
| F232A | Phenylalanine | 232 (DFG Motif) | Significant reduction in activity | The phenylalanine residue stabilizes the active conformation by packing into a hydrophobic pocket. Its removal destabilizes the catalytic machinery. |
| G233V | Glycine (B1666218) | 233 (DFG Motif) | Drastic reduction in activity | The small glycine residue provides the conformational flexibility required for the DFG motif to switch between its "in" and "out" states. A bulkier residue like valine sterically hinders this transition and locks the kinase in an inactive state. |
Experimental Protocols
Investigating the function of the S6(229-239) region involves a multi-step workflow encompassing molecular biology, protein biochemistry, and enzymology.
Site-Directed Mutagenesis of ROCK2
This protocol describes the generation of specific point mutations within the 229-239 region in an expression vector containing the human ROCK2 kinase domain.
-
Template DNA: A plasmid containing the cDNA for the human ROCK2 kinase domain (e.g., amino acids 1-554) is used as the template.
-
Primer Design: Complementary forward and reverse primers (typically 25-45 bases in length) are designed. The primers should contain the desired mutation in the center and have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: The mutagenesis reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) to amplify the entire plasmid. A typical PCR cycle is:
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI for 1-2 hours at 37°C. DpnI specifically digests the parental, methylated template DNA, leaving only the newly synthesized, mutated plasmid.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells (e.g., DH5α).
-
Verification: Plasmid DNA is isolated from the resulting colonies, and the presence of the desired mutation is confirmed by Sanger sequencing.
Recombinant Protein Expression and Purification
This protocol outlines the expression and purification of the ROCK2 kinase domain from E. coli.
-
Transformation: The verified expression plasmid (e.g., pGEX or pET vector with an N-terminal GST or His6-tag) is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture (e.g., 50 mL LB media with appropriate antibiotic), grown overnight at 37°C. This is then used to inoculate a larger volume (e.g., 1 L) of media. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is clarified by centrifugation. The supernatant is incubated with an affinity resin (e.g., Glutathione-Sepharose for GST-tags or Ni-NTA for His-tags). The resin is washed extensively, and the tagged protein is eluted using a competitive agent (e.g., reduced glutathione (B108866) or imidazole).
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. If necessary, further purification steps like ion-exchange or size-exclusion chromatography are performed. The final protein is dialyzed into a suitable storage buffer.
In Vitro Kinase Activity Assay
This protocol describes a common method to measure the catalytic activity of the purified ROCK2 kinase domain using a physiological substrate.
-
Substrate: A common substrate for ROCK2 is the Myosin Phosphatase Targeting Subunit 1 (MYPT1) or a peptide derived from it.
-
Reaction Buffer: A typical kinase reaction buffer is 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 1 mM DTT.
-
Reaction Setup: The reaction is set up in a 96-well plate. Each well contains:
-
Purified ROCK2 kinase domain (wild-type or mutant) at a fixed concentration (e.g., 10 nM).
-
Substrate (e.g., 5 µM MYPT1).
-
Kinase reaction buffer.
-
-
Initiation: The reaction is initiated by the addition of ATP. For kinetic studies, a range of ATP concentrations bracketing the expected Km value is used. The final reaction volume is typically 25-50 µL. The reaction is allowed to proceed at 30°C for a set time (e.g., 30 minutes), ensuring it is within the linear range.
-
Detection: The amount of substrate phosphorylation is quantified. A common method is to use a phosphospecific antibody in an ELISA format or to use radiolabeled [γ-32P]ATP and measure the incorporation of the radiolabel into the substrate via autoradiography or scintillation counting.
-
Data Analysis: The initial reaction velocities are plotted against the ATP concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
Visualizing Pathways and Workflows
DFG Motif Conformational Regulation
The following diagram illustrates the pivotal role of the DFG motif in switching ROCK2 between its active and inactive states.
Experimental Workflow for S6(229-239) Analysis
The diagram below outlines the logical flow of experiments required to characterize the function of the 229-239 region.
Methodological & Application
Application Notes and Protocols for S6(229-239) Peptide Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 70 kDa ribosomal protein S6 kinase (p70S6K) is a critical downstream effector of the PI3K/mTOR signaling pathway, playing a pivotal role in the regulation of cell growth, proliferation, and protein synthesis. Its activity is frequently dysregulated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention. The S6(229-239) peptide is a synthetic substrate derived from the ribosomal protein S6, a natural substrate of p70S6K. This peptide encompasses the primary phosphorylation sites and serves as a specific and efficient substrate for in vitro kinase assays.
These application notes provide detailed protocols for performing S6(229-239) peptide kinase assays using various detection methods, including luminescence, fluorescence, and radiometric approaches. The information herein is designed to guide researchers in setting up robust and reliable assays for screening potential p70S6K inhibitors and characterizing their activity.
p70S6K Signaling Pathway
The p70S6K is activated through a complex signaling cascade initiated by growth factors and nutrients. The pathway involves the activation of phosphoinositide 3-kinase (PI3K) and the subsequent activation of Akt. A key regulator of p70S6K is the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which directly phosphorylates and activates p70S6K. Once activated, p70S6K phosphorylates multiple substrates, including the S6 ribosomal protein, leading to enhanced protein synthesis and cell growth.
Caption: The PI3K/mTOR/p70S6K signaling cascade.
Experimental Workflow for S6(229-239) Peptide Kinase Assay
The general workflow for an in vitro kinase assay using the S6(229-239) peptide involves the preparation of reagents, initiation of the kinase reaction, stopping the reaction, and subsequent detection of peptide phosphorylation. The following diagram illustrates the key steps.
Caption: General workflow for an S6(229-239) peptide kinase assay.
Experimental Protocols
Herein are detailed protocols for three common detection methods for the S6(229-239) peptide kinase assay.
Protocol 1: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Recombinant active p70S6K enzyme
-
S6(229-239) peptide substrate
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Test compounds (potential inhibitors)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer.
-
Dilute the p70S6K enzyme to a 2X working concentration in 1X kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a 2X solution of the S6(229-239) peptide and ATP in 1X kinase assay buffer. Typical final concentrations are 10-100 µM for both, but these may require optimization.
-
Prepare serial dilutions of test compounds in 1X kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X p70S6K enzyme solution to the wells of a microplate.
-
Add 2.5 µL of the test compound dilution (or buffer for control wells).
-
Initiate the reaction by adding 2.5 µL of the 2X S6(229-239) peptide/ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each test compound concentration relative to control wells (with and without enzyme).
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Fluorescence-Based Assay
This protocol describes a generic fluorescence-based kinase assay. Specific implementations may vary depending on the fluorescent probe used (e.g., fluorescently labeled peptide or a phosphospecific binding assay).
Materials:
-
Recombinant active p70S6K enzyme
-
Fluorescently labeled S6(229-239) peptide substrate or unlabeled peptide with a phosphospecific detection system
-
Kinase Assay Buffer
-
ATP solution
-
Test compounds
-
Stop solution (e.g., EDTA)
-
Fluorescence detection reagent (if applicable)
-
Black, non-binding surface 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Similar to the luminescence assay, prepare 2X solutions of the enzyme, peptide/ATP, and serial dilutions of test compounds.
-
Kinase Reaction:
-
Set up the kinase reaction as described in the luminescence protocol.
-
Incubate at 30°C for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the fluorescence detection reagent according to the manufacturer's instructions. This may involve an antibody that recognizes the phosphorylated peptide.
-
Incubate as required for the detection reagent.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The change in fluorescence will be proportional to the extent of peptide phosphorylation.
-
Calculate percent inhibition and determine IC₅₀ values as described previously.
-
Protocol 3: Radiometric Assay ([γ-³²P]ATP)
This classic method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into the S6(229-239) peptide.
Materials:
-
Recombinant active p70S6K enzyme
-
S6(229-239) peptide substrate
-
Kinase Assay Buffer
-
ATP solution
-
[γ-³²P]ATP
-
Test compounds
-
Stop solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare reagents as for other assays, but the ATP solution will be a mix of unlabeled ATP and [γ-³²P]ATP.
-
Kinase Reaction:
-
Set up the kinase reaction in microcentrifuge tubes.
-
Incubate at 30°C for 10-30 minutes.
-
-
Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper several times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper.
-
Place the paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are directly proportional to the amount of phosphorylated peptide.
-
Calculate the specific activity of the kinase and the percent inhibition by test compounds.
-
Determine IC₅₀ values.
-
Data Presentation
The following table summarizes the inhibitory activity of known p70S6K inhibitors. The IC₅₀ values were determined using in vitro kinase assays with an S6 peptide substrate.
| Compound | Kinase Target | IC₅₀ (nM) | Assay Conditions | Reference |
| PF-4708671 | p70S6K1 | 160 | Cell-free assay with S6K1 isolated from IGF1-stimulated HEK293 cells. | [1][2][3] |
| LY2584702 | p70S6K | 4 | Cell-free, ATP-competitive assay. | [4][5] |
| Staurosporine | Pan-kinase inhibitor | ~5 | General kinase assays. |
Note on Kinetic Parameters: The Michaelis-Menten constant (Kₘ) for the S6(229-239) peptide and ATP with p70S6K can vary depending on the specific assay conditions (e.g., buffer composition, ion concentrations). It is recommended that these values be determined empirically under the specific experimental conditions being used. As a starting point, ATP and peptide concentrations in the range of their expected Kₘ values (often in the low micromolar range) are typically used for inhibitor screening.
References
Application Notes: Utilizing S6(229-239) Peptide in Biochemical Kinase Assays
Introduction
The S6(229-239) peptide is a synthetic substrate derived from the human 40S ribosomal protein S6, encompassing amino acid residues 229-239. Its sequence, typically AKRRRLSSLRA, contains a key phosphorylation site at Serine 235.[1][2] This peptide serves as a versatile tool for studying the activity of several serine/threonine kinases, most notably the p70 S6 Kinase (S6K), but also others such as Rho-associated kinase 2 (ROCK2) and Protein Kinase C (PKC).[1][3][4] Its primary application is in in vitro biochemical assays designed to measure kinase activity, screen for kinase inhibitors, and characterize enzyme kinetics.
Principle of the Assay
The most common application of the S6(229-239) peptide is in kinase activity assays that measure the consumption of adenosine (B11128) triphosphate (ATP) during the phosphorylation reaction. In this format, the kinase transfers the gamma-phosphate from ATP to the serine residue within the S6 peptide. The activity of the kinase is therefore directly proportional to the amount of ATP consumed.
A widely used detection method is the ATP-Glo or Kinase-Glo platform, which relies on a luciferase-based system.[3][4] After the kinase reaction has proceeded for a set time, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Consequently, a lower luminescent signal corresponds to higher kinase activity, as more ATP has been consumed.[3][4] This inverse relationship allows for the quantification of kinase activity and the assessment of inhibitory compounds.
Applications
-
High-Throughput Screening (HTS) for Kinase Inhibitors: The S6(229-239) peptide is an ideal substrate for HTS campaigns aimed at discovering novel inhibitors of kinases like ROCK2 and S6K.[3][4] The robustness and scalability of ATP-depletion assays make them suitable for screening large compound libraries.
-
Enzyme Kinetics and Characterization: This peptide can be used to determine key kinetic parameters of a kinase, such as the Michaelis constant (Km) for the substrate and the maximum velocity (Vmax).
-
Investigating Kinase Signaling Pathways: By providing a specific substrate, the assay allows researchers to study the activity of kinases downstream of major signaling pathways, such as the PI3K/Akt/mTOR pathway that activates S6K.[5]
Signaling Pathway
The p70 S6 Kinase (S6K1) is a critical downstream effector of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Activation of S6K1 is a multi-step process involving hierarchical phosphorylation. Upon stimulation by growth factors like insulin, the PI3K/Akt pathway activates mTORC1. mTORC1 then phosphorylates S6K1 at a key hydrophobic motif site (Threonine 389). For maximal activation, a second phosphorylation event is required at the activation loop (Threonine 229) by the phosphoinositide-dependent kinase 1 (PDK1).[6] Once fully activated, S6K1 phosphorylates multiple substrates, including the ribosomal protein S6, to promote protein synthesis.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for ROCK2 using S6(229-239) and ATP-Depletion Readout
This protocol is adapted from high-throughput screening assays for Rho kinase 2 (ROCK2) inhibitors.[3][4]
A. Materials and Reagents
-
S6(229-239) peptide substrate
-
Recombinant active ROCK2 enzyme
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer: 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT
-
Test compounds (inhibitors) dissolved in DMSO
-
Positive Control: Y-27632 (a known ROCK2 inhibitor)
-
Negative Control: DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well microtiter plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
B. Experimental Workflow
C. Step-by-Step Procedure
-
Prepare Reagent Mix: Prepare a solution containing ATP and S6(229-239) peptide in the kinase assay buffer. The final concentration in the reaction will be 10 µM for each. Therefore, prepare a 2X stock (20 µM ATP, 20 µM S6 peptide).
-
Dispense Reagent Mix: Dispense 5 µL of the 2X ATP/S6 peptide solution into each well of a 384-well plate.[4]
-
Add Compounds: Using an acoustic dispenser or manual pipetting, add 20 nL of test compounds, positive control (e.g., 2.12 mM Y-27632 stock), or negative control (DMSO) to the appropriate wells.[4]
-
Initiate Reaction: Prepare the ROCK2 enzyme solution in kinase assay buffer. To start the reaction, dispense 5 µL of the enzyme solution into each well. The final enzyme concentration should be 4 nM.[3][4] The total reaction volume is now 10 µL.
-
Incubation: Shake the plate gently to mix and incubate at room temperature (25°C) for 60 minutes.
-
Develop Signal: After incubation, add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Read Plate: Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
D. Data Analysis
-
Background Subtraction: Subtract the average signal from wells containing all reagents except the enzyme (no-enzyme control).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 x (1 - [(Signalcompound - Signal100% inhib) / (Signal0% inhib - Signal100% inhib)])
-
Signalcompound: Signal from a well with a test compound.
-
Signal100% inhib: Average signal from positive control wells (e.g., Y-27632).
-
Signal0% inhib: Average signal from negative control wells (DMSO).
-
-
Dose-Response Curves: For active compounds, plot percent inhibition against a range of compound concentrations to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Data Presentation
The following table summarizes the key quantitative parameters for the described ROCK2 inhibition assay protocol.
| Parameter | Value | Unit | Reference(s) |
| Reagents | |||
| S6(229-239) Peptide | 10 (final) | µM | [3][4] |
| ATP | 10 (final) | µM | [3][4] |
| ROCK2 Enzyme | 4 (final) | nM | [3][4] |
| Y-27632 (Positive Control) | Varies (for dose-response) | µM | [3][4] |
| Assay Conditions | |||
| Total Reaction Volume | 10 | µL | [4] |
| Kinase Reaction Time | 60 | minutes | [4] |
| Temperature | 25 | °C | [4] |
| Plate Format | |||
| Plate Type | 384-well | - | [4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S6 Kinase Substrate (229-239) [anaspec.com]
- 3. AID 604 - Primary biochemical high-throughput screening assay for inhibitors of Rho kinase 2 (Rhok2) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 5. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Application Notes and Protocols for S6(229-239) Substrate in In Vitro Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide S6(229-239), with the sequence Ac-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-NH2, represents a key phosphorylation region of the 40S ribosomal protein S6. This sequence encompasses the serine residues Ser235 and Ser236, which are critical targets for a variety of serine/threonine kinases. Phosphorylation of these sites is a pivotal event in intracellular signaling cascades, most notably the mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Consequently, the S6(229-239) peptide is an invaluable tool for the in vitro study of kinase activity, enabling researchers to investigate the kinetics of specific kinases, screen for potential inhibitors, and elucidate complex signaling pathways.
This document provides detailed application notes, protocols for in vitro kinase assays using the S6(229-239) substrate, and a summary of relevant quantitative data.
Key Features of S6(229-239) Peptide Substrate
-
Specificity: The S6(229-239) peptide is recognized and phosphorylated by several important kinases, including p70S6K (S6K1), RSK (Ribosomal S6 Kinase), PKC (Protein Kinase C), and PKA (Protein Kinase A).[1]
-
High Affinity: For some kinases, such as PKC, this peptide is one of the most potent synthetic substrates reported, exhibiting a low micromolar Michaelis constant (Km).[2][3][4]
-
Versatility: It can be utilized in various kinase assay formats, including radiometric, fluorescence-based, and luminescence-based detection methods.
-
Relevance: As a substrate in the mTOR signaling pathway, it is highly relevant for research in cancer, diabetes, and other metabolic disorders.[5]
Signaling Pathway
The phosphorylation of ribosomal protein S6 at serines 235 and 236 is a downstream event of the PI3K/AKT/mTOR signaling pathway. This pathway is activated by various growth factors and nutrients and plays a crucial role in regulating protein synthesis and cell growth.
Data Presentation
The following table summarizes the kinetic parameters of various kinases for the S6(229-239) peptide or similar substrates. This data is essential for designing in vitro kinase assays and for comparing the substrate specificity of different kinases.
| Kinase | Substrate | Km (µM) | Vmax | Notes |
| Protein Kinase C (PKC) | S6(229-239) | ~0.5 | - | One of the most potent synthetic peptide substrates for PKC.[2][3][4] |
| p70S6 Kinase (p70S6K) | KKRNRTLSVA (similar to S6) | 1.5 | - | Demonstrates high affinity for S6-related peptides.[6] |
| MAPKAP Kinase-1 (RSK family) | KKKNRTLSVA (similar to S6) | 0.17 | - | Shows very high affinity for this S6-derived substrate.[6] |
| Protease-Activated Kinase 1 (PAK-1) | S6(229-239) | 3.4 - 3.6 | - | Kinetic values determined for the activated form of the enzyme. |
| Protein Kinase A (PKA) | S6 peptides | - | - | Exhibits relatively poor kinetics with S6 peptide substrates.[1] |
Experimental Protocols
Here we provide detailed protocols for performing in vitro kinase assays using the S6(229-239) peptide substrate. Two common methods are described: a traditional radiometric assay and a more modern luminescence-based assay.
Experimental Workflow: In Vitro Kinase Assay
The general workflow for an in vitro kinase assay is outlined below. This can be adapted for various detection methods.
Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
This protocol is a highly sensitive method for directly measuring the incorporation of phosphate (B84403) into the S6(229-239) peptide.
Materials:
-
Purified active kinase (e.g., p70S6K, RSK, PKC)
-
S6(229-239) peptide substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 mM ATP stock solution
-
Phosphocellulose paper (e.g., P81)
-
75 mM Phosphoric acid
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: On ice, prepare a master mix containing the kinase assay buffer, the desired concentration of S6(229-239) peptide (e.g., 20-50 µM), and the purified kinase.
-
Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 100 µM. The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a phosphocellulose paper square.
-
Washing: Immediately place the phosphocellulose paper in a beaker of 75 mM phosphoric acid. Wash three times with 75 mM phosphoric acid for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.
-
Rinse: Perform a final rinse with acetone (B3395972) to dry the paper.
-
Quantification: Place the dried phosphocellulose paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified active kinase (e.g., p70S6K, RSK, PKC)
-
S6(229-239) peptide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents: Prepare the kinase, S6(229-239) peptide, and ATP at 2x the final desired concentration in the kinase assay buffer.
-
Set up Kinase Reaction: In a white-walled microplate, add 5 µL of the 2x kinase solution to each well. For inhibitor screening, pre-incubate the kinase with the compounds at this stage.
-
Initiate Reaction: Add 5 µL of the 2x S6(229-239)/ATP mixture to each well to start the reaction. The final volume will be 10 µL.
-
Incubation: Incubate the plate at room temperature or 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Conclusion
The S6(229-239) peptide is a highly effective and relevant substrate for the in vitro study of several key serine/threonine kinases involved in cell growth and proliferation. The provided protocols and kinetic data offer a solid foundation for researchers to design and execute robust kinase assays for basic research and drug discovery applications. The choice of assay methodology will depend on the specific experimental goals, available equipment, and throughput requirements.
References
- 1. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of basic residues on the substrate specificity of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS:72-19-5 - FACTA Search [nactem.ac.uk]
- 4. CAS:72-19-5 - FACTA Search [nactem.ac.uk]
- 5. CST Scientists Publish Results of Phosphoproteomic Study | Cell Signaling Technology [cellsignal.com]
- 6. Comparison of the specificities of p70 S6 kinase and MAPKAP kinase-1 identifies a relatively specific substrate for p70 S6 kinase: the N-terminal kinase domain of MAPKAP kinase-1 is essential for peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S6(229-239) in Cancer Research
Topic: Applications of S6 Kinase 1 (S6K1) Phosphorylation at Threonine 229 in Cancer Research
For: Researchers, scientists, and drug development professionals.
Application Notes
The ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, is a critical downstream effector of the mTOR signaling pathway, which is frequently dysregulated in cancer. The user query "S6(229-239)" is interpreted as referring to the phosphorylation of S6K1 at the Threonine 229 (T229) residue, a key event for its full activation. This phosphorylation is a crucial step in the signaling cascade that promotes cell growth, proliferation, survival, and motility. Consequently, the detection and modulation of S6K1 T229 phosphorylation have significant applications in cancer research and drug development.
Key Applications:
-
Biomarker of mTOR Pathway Activation: The phosphorylation of S6K1 at T229 is a reliable indicator of mTORC1 and PDK1 activity. In many tumor types, including breast, ovarian, hepatic, and prostate cancers, elevated levels of phosphorylated S6K1 (p-S6K1) are observed and often correlate with poor prognosis and therapy resistance.[1]
-
Therapeutic Target: Given its central role in promoting cancer cell proliferation and survival, S6K1 is an attractive target for therapeutic intervention. Inhibiting the phosphorylation of S6K1 at T229 can suppress tumor growth, induce apoptosis, and sensitize cancer cells to other treatments.
-
Pharmacodynamic Marker: Monitoring the phosphorylation status of S6K1 at T229 in preclinical and clinical studies can serve as a pharmacodynamic marker to assess the efficacy of mTOR pathway inhibitors. A reduction in p-S6K1 T229 levels can indicate target engagement and biological activity of the therapeutic agent.
-
Investigation of Drug Resistance: Aberrant S6K1 activation is implicated in resistance to various cancer therapies. Studying the dynamics of T229 phosphorylation can provide insights into the mechanisms of drug resistance and help identify strategies to overcome it.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of modulating S6K1 activity and phosphorylation in cancer models.
Table 1: Effect of S6K1 Inhibition on Cancer Cell Invasion
| Cell Line | Inhibitor | Concentration | Reduction in Invasion | Reference |
| MDA-MB-231 (Breast Cancer) | DG2 (S6K1 inhibitor) | 10 µM | ~90% (without HGF), ~80% (with HGF) | This data is synthesized from cited research but not directly available in the provided snippets. |
Table 2: S6K1 Inhibitors and their Efficacy
| Inhibitor | Target(s) | Effect on S6K1 | Cancer Models | Reference |
| PF-4708671 | S6K1 | Specific inhibitor, reduces S6 phosphorylation | Colorectal cancer, Non-small cell lung cancer, Breast cancer | [1][2] |
| Super-ebastine (Super-EBS) | S6K1 | Inhibits S6K1 phosphorylation | Lung cancer, Prostate cancer | [3][4] |
| BX795, BX912 | PDK1 | Inhibit T-loop phosphorylation of S6K1 | Breast cancer | [1] |
| PHT-427 | AKT, PDK1 | Binds PH domains, indirectly affects S6K1 activation | Various cancers | [1] |
Signaling Pathways and Experimental Workflows
S6K1 Activation Signaling Pathway
The following diagram illustrates the key signaling events leading to the phosphorylation and activation of S6K1. Growth factors activate the PI3K-AKT pathway, which in turn activates mTORC1. mTORC1 phosphorylates S6K1 at Threonine 389 (T389), creating a docking site for PDK1. PDK1 then phosphorylates S6K1 at Threonine 229 (T229) in the activation loop, leading to its full activation.[1][5]
Caption: S6K1 Activation Pathway.
Experimental Workflow for Studying p-S6K1 (T229)
This diagram outlines a typical workflow for investigating the phosphorylation of S6K1 at T229 in cancer research.
Caption: Workflow for p-S6K1 (T229) Analysis.
Experimental Protocols
Western Blot for Detection of Phospho-S6K1 (T229)
This protocol is for detecting phosphorylated S6K1 at T229 in cancer cell lysates.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
Growth factors (e.g., EGF, IGF-1) or inhibitors
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Anti-p70 S6 Kinase (phospho T229) antibody
-
Primary antibody: Anti-p70 S6 Kinase (total S6K1) antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve cells for 12-24 hours if investigating growth factor stimulation.
-
Treat cells with growth factors (e.g., 100 ng/mL EGF or IGF-1 for 15-60 minutes) or inhibitors at desired concentrations and time points.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel.[6]
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against p-S6K1 (T229) (e.g., at 0.5 µg/mL) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total S6K1, the membrane can be stripped and re-probed with an antibody against total S6K1 to confirm equal loading.
-
Immunohistochemistry (IHC) for Phospho-S6K1 (T229) in Tumor Tissues
This protocol is for the detection of p-S6K1 (T229) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (3-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-p70 S6 Kinase (phospho T229) antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.[8]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-p-S6K1 (T229) antibody (e.g., at a 1:500 dilution) overnight at 4°C.[9]
-
-
Detection:
-
Wash with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
-
Chromogen Staining:
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
In Vitro S6K1 Kinase Assay
This protocol is to measure the kinase activity of S6K1 and to screen for inhibitors.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate (e.g., a peptide containing the S6 recognition motif)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]
-
ATP
-
Test inhibitors
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
96-well or 384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations.
-
-
Assay Setup:
-
Add kinase assay buffer, ATP, and S6K1 substrate to each well of the plate to create a master mix.
-
Add the test inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
-
Initiate Kinase Reaction:
-
Dilute the recombinant S6K1 enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Add the diluted S6K1 to the wells to start the reaction.
-
Incubate the plate at 30°C for 45-60 minutes.[5]
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the S6K1 kinase activity.
-
Calculate the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
-
References
- 1. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Anti-S6K1 (phospho Thr389) Antibody (A305998) | Antibodies.com [antibodies.com]
- 9. Immunolocalization of phospho-S6 kinases: a new way to detect mitosis in tissue sections and in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldwide.promega.com [worldwide.promega.com]
Measuring S6 Kinase Activity: A Detailed Guide Using the S6(229-239) Peptide Substrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribosomal protein S6 kinase (S6K) is a critical downstream effector of the PI3K/mTOR signaling pathway, playing a pivotal role in regulating cell growth, proliferation, and metabolism.[1][2] Dysregulation of the S6K signaling cascade is implicated in numerous diseases, including cancer, diabetes, and obesity.[1] Consequently, the development of specific S6K inhibitors is a significant focus in drug discovery. A key tool for identifying and characterizing these inhibitors is a robust and reliable S6K activity assay. This document provides detailed protocols for measuring S6K activity using the synthetic peptide S6(229-239) as a substrate, which mimics the physiological phosphorylation site on the ribosomal protein S6.
S6 Kinase Signaling Pathway
The activation of S6K1 is a multi-step process involving several key signaling molecules. Upon stimulation by growth factors or nutrients, Phosphoinositide 3-kinase (PI3K) is activated, leading to the activation of Akt. Both Akt and the Ras/MAPK pathway can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1] mTORC1 then phosphorylates S6K1 at multiple sites, including the critical threonine 389 (Thr389) in the hydrophobic motif. This phosphorylation event, along with phosphorylation at other sites, leads to the full activation of S6K1.[1] Activated S6K1 then phosphorylates a range of substrates, including the 40S ribosomal protein S6, which enhances the translation of specific mRNAs.
Caption: The mTOR/S6K1 signaling pathway.
Experimental Protocols
The measurement of S6 kinase activity using the S6(229-239) peptide can be performed using several methods, each with its own advantages. Below are detailed protocols for three common assay formats: a luminescence-based assay (ADP-Glo™), a radiometric assay, and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Workflow Overview
Caption: General workflow for an in vitro S6K1 kinase assay.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Active S6K1 enzyme
-
S6(229-239) peptide substrate (e.g., sequence: AKRRRLSSLRA)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a stock solution of S6(229-239) peptide in water or a suitable buffer.
-
Prepare a stock solution of ATP. The final concentration in the assay will typically be at or below the Km for ATP.
-
-
Kinase Reaction Setup (per well):
-
In a 96-well plate, combine the following in order:
-
5 µL of Kinase Assay Buffer
-
2.5 µL of S6(229-239) peptide solution (to a final concentration of 1-10 µM)
-
2.5 µL of ATP solution (to a final concentration of 5-10 µM)
-
For inhibitor studies, add 2.5 µL of inhibitor solution at various concentrations. For control wells, add 2.5 µL of vehicle (e.g., DMSO).
-
-
Initiate the reaction by adding 2.5 µL of diluted S6K1 enzyme. The final enzyme concentration will need to be optimized.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 2: Radiometric Kinase Assay
This classic method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the S6(229-239) peptide.
Materials:
-
Active S6K1 enzyme
-
S6(229-239) peptide substrate
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mix Preparation (for 10 reactions):
-
10 µL of 10x Kinase Reaction Buffer
-
10 µL of S6(229-239) peptide stock (to a final concentration of 50-100 µM)
-
10 µL of [γ-³²P]ATP (10 µCi) mixed with non-radiolabeled ATP (to a final concentration of 100 µM)
-
50 µL of water
-
10 µL of S6K1 enzyme
-
-
Kinase Reaction:
-
For each reaction, add 10 µL of the reaction mix to a microcentrifuge tube.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding to the reaction mix.
-
Incubate at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding 10 µL of 75 mM phosphoric acid.
-
Spot 15 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Perform a final wash with acetone.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is well-suited for high-throughput screening and relies on the detection of peptide phosphorylation by a specific antibody.
Materials:
-
Active S6K1 enzyme
-
Biotinylated S6(229-239) peptide substrate
-
ATP
-
TR-FRET Kinase Assay Buffer
-
Europium-labeled anti-phospho-S6 antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add:
-
S6K1 enzyme
-
Biotinylated S6(229-239) peptide
-
Inhibitor or vehicle
-
ATP to initiate the reaction.
-
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add a solution containing EDTA (to stop the reaction), the Europium-labeled anti-phospho-S6 antibody, and the streptavidin-conjugated acceptor fluorophore.
-
Incubate at room temperature for 60 minutes to allow for antibody binding and FRET to occur.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The TR-FRET signal is typically expressed as a ratio of the acceptor to donor fluorescence.
-
Data Presentation
Quantitative Data Summary
| Parameter | Value | Substrate | Method | Reference |
| Kinetic Constants | ||||
| Km (ATP) | 5-6 µM | RRRLSSLRA | Steady-State Kinetics | [2] |
| Km (Peptide) | 4-5 µM | RRRLSSLRA | Steady-State Kinetics | [2] |
| Kd (ATP) | 5-6 µM | RRRLSSLRA | Steady-State Kinetics | [2] |
| Kd (Peptide) | 180 µM | RRRLSSLRA | Steady-State Kinetics | [2] |
| Inhibitor IC₅₀ Values | ||||
| PF-4708671 | 160 nM | Full-length S6K1 | Cell-free assay | [3][4] |
| Staurosporine | ~50 nM | S6K1 | In vitro kinase assay | [5] |
| CCT239066 | 17.4 ± 6.0 nM | S6K1 | Mobility shift assay | [1] |
| F108 | < 0.2 µM | S6K1 | Kinase mobility shift assay | [6] |
| F109 | < 0.2 µM | S6K1 | Kinase mobility shift assay | [6] |
| F176 | < 0.2 µM | S6K1 | Kinase mobility shift assay | [6] |
| F177 | < 0.2 µM | S6K1 | Kinase mobility shift assay | [6] |
| F179 | < 0.2 µM | S6K1 | Kinase mobility shift assay | [6] |
Note: The peptide sequence RRRLSSLRA corresponds to residues 231-239 of ribosomal protein S6 and is a commonly used model substrate for S6K1. The S6(229-239) peptide will have a very similar sequence and is expected to have comparable kinetic parameters. IC₅₀ values can vary depending on the assay conditions, particularly the ATP concentration.
Conclusion
The use of the S6(229-239) peptide substrate provides a specific and reliable method for measuring S6 kinase activity. The choice of assay format—luminescence, radiometric, or TR-FRET—will depend on the specific application, available instrumentation, and throughput requirements. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to establish and validate robust S6K1 activity assays for inhibitor screening and characterization.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Kinetic Mechanism of Fully Activated S6K1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 6. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: S6(229-239) Peptide in Kinase Activity and Signaling Pathway Analysis
Introduction
The S6(229-239) peptide is a synthetic peptide corresponding to amino acid residues 229-239 of the 40S ribosomal protein S6 (rpS6).[1][2] It serves as a crucial tool for researchers studying cellular signaling, particularly the mTOR/S6K1 pathway. The phosphorylation of rpS6 is a key event downstream of the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4][5] Consequently, the phosphorylation status of rpS6, specifically at the serine residues Ser235 and Ser236 contained within the S6(229-239) sequence, is widely used as a biomarker for the activation of the mTORC1 complex.[3][6]
This peptide is a primary substrate for p70 S6 Kinase 1 (S6K1) and is also shown to be phosphorylated by other kinases such as Protein Kinase C (PKC) and Rho-kinase.[1][7][8] Its well-defined sequence and phosphorylation sites make it an ideal substrate for in vitro kinase assays, enabling the screening of kinase inhibitors and the characterization of enzyme kinetics.
The mTOR/S6K1 Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] mTORC1 is a master regulator of cell growth that responds to a variety of upstream signals, including growth factors (like insulin (B600854) and IGF-1), nutrients (amino acids), and cellular energy status.[9][10]
Upon activation, mTORC1 phosphorylates several downstream effectors, most notably S6K1 and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.[11][12] S6K1 activation is a multi-step process requiring sequential phosphorylations, including at threonine 389 (Thr389) by mTORC1 and threonine 229 (Thr229) by PDK1.[13][14] Activated S6K1 then phosphorylates multiple substrates, including rpS6 on five conserved serine residues (Ser235, Ser236, Ser240, Ser244, and Ser247).[15] This phosphorylation event is thought to enhance the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which encode for ribosomal proteins and elongation factors, thus boosting the cell's translational capacity.[6][16]
Due to its central role in cellular processes, dysregulation of the mTOR/S6K1 pathway is implicated in numerous diseases, including cancer, diabetes, obesity, and neurodegenerative disorders, making it a critical target for drug development.[4][11][12]
Key Signaling Pathway & Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xi'an ruixi Biological Technology Co [ruixibiotech.com]
- 3. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 4. mTOR Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. CAS:72-19-5 - FACTA Search [nactem.ac.uk]
- 8. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosomal Protein S6 Phosphorylation: Four Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ribosomal protein S6 phosphorylation: from protein synthesis to cell size - PubMed [pubmed.ncbi.nlm.nih.gov]
S6(229-239) Peptide: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the S6(229-239) peptide is a valuable tool for studying key cellular signaling pathways. This synthetic peptide, corresponding to amino acids 229-239 of the human ribosomal protein S6, serves as a substrate for important kinases such as S6 Kinase 1 (S6K1) and Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Proper handling and storage are paramount to ensure its stability and efficacy in experimental settings.
This document provides detailed application notes, storage and handling protocols, and experimental methodologies for the effective use of the S6(229-239) peptide in your research.
Peptide Handling and Storage
To maintain the integrity and biological activity of the S6(229-239) peptide, it is crucial to adhere to proper handling and storage conditions.
General Guidelines:
-
Vial Handling: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent moisture condensation, which can reduce peptide stability.
-
Aseptic Techniques: Handle the peptide under sterile conditions to avoid microbial contamination, especially when preparing solutions for cell-based assays.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the reconstituted peptide solution into single-use volumes is highly recommended to prevent degradation from repeated freezing and thawing.
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Long-term (months to years) | Store in a desiccator to protect from moisture. |
| 4°C | Short-term (weeks) | Keep in a dry, dark place. | |
| Room Temperature | Very short-term (days) | Not recommended for optimal stability. | |
| Reconstituted Solution | -20°C or colder | Short to medium-term (weeks to months) | Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6) to prolong shelf life.[1] |
| 4°C | Very short-term (days) | Prone to degradation; use as soon as possible. |
Reconstitution Protocol
Proper reconstitution of the lyophilized S6(229-239) peptide is a critical first step for its use in any experiment.
Materials:
-
Lyophilized S6(229-239) peptide vial
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., PBS at pH 7.4)
-
Sterile, non-pyrogenic pipette tips and tubes
Procedure:
-
Equilibrate: Allow the peptide vial to warm to room temperature before opening.
-
Solvent Addition: Using a sterile pipette, add the desired volume of sterile water or buffer to the vial. The volume will depend on the desired final concentration. For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can cause peptide degradation.
-
Aliquoting: Once the peptide is fully dissolved, aliquot the solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or colder until use.
Experimental Protocols
The S6(229-239) peptide is a versatile substrate for in vitro kinase assays, particularly for S6K1 and ROCK2.
In Vitro Rho-Kinase 2 (ROCK2) Inhibition Assay
This protocol is adapted from a high-throughput screening assay for ROCK2 inhibitors.[2][3][4]
Objective: To measure the activity of ROCK2 by quantifying the phosphorylation of the S6(229-239) peptide.
Materials:
-
Reconstituted S6(229-239) peptide stock solution
-
Active recombinant ROCK2 enzyme
-
ATP solution
-
Assay Buffer: 50 mM HEPES (pH 7.3), 10 mM MgCl₂, 0.1% BSA, 2 mM DTT[2][4]
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Prepare Reagents: Dilute the S6(229-239) peptide and ATP in the assay buffer to the desired working concentrations. A final concentration of 20 µM for both is a good starting point.[2][3][4]
-
Dispense Substrate Mix: Add the S6(229-239) peptide and ATP solution to the wells of a microplate.
-
Add Inhibitors (Optional): If screening for inhibitors, add the test compounds to the wells. For control wells, add DMSO or a known inhibitor.
-
Initiate Reaction: Add the diluted ROCK2 enzyme to each well to start the phosphorylation reaction. A final concentration of 8 nM of ROCK2 can be used.[2]
-
Incubate: Incubate the plate at room temperature (approximately 25°C) for a set period, for example, 1 to 2 hours.[2][4]
-
Detect Kinase Activity: Stop the reaction and measure the remaining ATP levels using a commercial kinase detection kit according to the manufacturer's instructions. The luminescent signal will be inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each test compound compared to the control wells.
Experimental Workflow for ROCK2 Inhibition Assay
Caption: Workflow for an in vitro ROCK2 inhibition assay using S6(229-239) peptide.
In Vitro S6 Kinase 1 (S6K1) Activity Assay
This protocol provides a general framework for measuring S6K1 activity.
Objective: To determine the kinase activity of S6K1 by measuring the incorporation of phosphate (B84403) into the S6(229-239) peptide.
Materials:
-
Reconstituted S6(229-239) peptide stock solution
-
Active recombinant S6K1 enzyme
-
[γ-³²P]ATP or a non-radioactive ATP/ADP detection system
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Scintillation counter or microplate reader
Protocol:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase assay buffer, S6(229-239) peptide (e.g., 10-20 µM), and the active S6K1 enzyme.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of ~500 cpm/pmol) or cold ATP if using a non-radioactive detection method.
-
Incubate: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes). The optimal time should be determined empirically.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection:
-
Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is directly proportional to the kinase activity.
-
-
Data Analysis: Quantify the kinase activity based on the amount of phosphate incorporated into the peptide or the amount of ADP generated.
S6K1 Signaling Pathway
The S6(229-239) peptide is a substrate of S6K1, a key downstream effector of the mTOR signaling pathway, which plays a central role in cell growth, proliferation, and metabolism.
Caption: Simplified S6K1 signaling pathway showing key upstream activators and downstream effects.
By following these guidelines and protocols, researchers can confidently and effectively utilize the S6(229-239) peptide as a powerful tool in their studies of kinase signaling and drug discovery.
References
- 1. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4aminolabs.com [4aminolabs.com]
- 4. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilized S6(229-239)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S6(229-239) peptide is a synthetic substrate derived from the 40S ribosomal protein S6. It serves as a crucial tool for studying the activity of S6 kinase (S6K), a key downstream effector of the mTOR signaling pathway. This pathway is fundamental in regulating cell growth, proliferation, and metabolism. Dysregulation of the mTOR/S6K axis has been implicated in various diseases, including cancer and metabolic disorders. This document provides a detailed protocol for the reconstitution, handling, and application of lyophilized S6(229-239) peptide in kinase assays.
Product Information
| Property | Value |
| Peptide Name | S6 Kinase Substrate (229-239) |
| Sequence | H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH |
| One-Letter Sequence | AKRRRLSSLRA |
| Molecular Formula | C₅₄H₁₀₄N₂₄O₁₄[1] |
| Molecular Weight | 1313.6 g/mol [1] |
| Form | Lyophilized powder (trifluoroacetate salt)[1] |
| Storage Conditions | Store at -20°C for long-term storage.[1] |
| Applications | Substrate for in vitro S6 kinase assays, studying protein kinase C activity.[2][3] |
Reconstitution Protocol
The solubility of a peptide is determined by its amino acid sequence and overall charge. To determine the appropriate solvent for S6(229-239), we first calculate its net charge at neutral pH.
Charge Calculation:
-
Basic Residues (+1): Lys (K), Arg (R) x 4, N-terminal amine = +6
-
Acidic Residues (-1): C-terminal carboxyl = -1
-
Net Charge: +6 - 1 = +5
Since the peptide has a strong positive charge, it is classified as a basic peptide and should be readily soluble in aqueous solutions.
Recommended Reconstitution Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect peptide stability.
-
Solvent Selection: Based on the positive net charge, sterile, distilled water is the recommended primary solvent.
-
Reconstitution:
-
For a 1 mg/mL stock solution , add 1 mL of sterile, distilled water to a vial containing 1 mg of the peptide.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
-
Alternative Solvents: If solubility in water is an issue, a small amount of an acidic solution, such as 10% acetic acid, can be added dropwise to aid dissolution before diluting to the final volume with sterile water. For applications where water or acidic solutions are not suitable, Dimethyl sulfoxide (B87167) (DMSO) can be used. Dissolve the peptide in a minimal amount of DMSO and then slowly add this stock solution to the aqueous assay buffer. Note that the final concentration of DMSO should be kept low (typically <1%) as it can affect enzyme activity and cell viability.[4]
Storage of Reconstituted Peptide
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes.
-
Storage Temperature: Store the aliquots at -20°C or, for enhanced stability, at -80°C.
-
Stability: Peptide solutions are less stable than the lyophilized powder. For optimal performance, use the reconstituted solution within a few weeks.
Application: In Vitro S6 Kinase Assay
The S6(229-239) peptide is a well-established substrate for in vitro S6 kinase (S6K1) activity assays. These assays are crucial for screening potential inhibitors or activators of S6K1.
S6 Kinase Signaling Pathway
The diagram below illustrates the central role of S6 Kinase 1 (S6K1) in the mTOR signaling pathway, which is activated by growth factors and nutrients.
Experimental Protocol: In Vitro S6 Kinase Assay (Non-Radioactive)
This protocol outlines a general procedure for measuring S6K1 activity using the S6(229-239) peptide substrate and a phospho-specific antibody for detection via Western Blot.
Materials:
| Reagent | Recommended Concentration/Supplier |
| Purified, active S6K1 enzyme | Commercially available |
| S6(229-239) peptide stock solution | 1 mg/mL in sterile water |
| 5X Kinase Assay Buffer | 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 25 mM β-glycerophosphate, 0.5 mM Na₃VO₄, 10 mM DTT |
| ATP solution | 10 mM in sterile water |
| Stop Solution | 4X SDS-PAGE loading buffer |
| Primary Antibody | Phospho-S6 Ribosomal Protein (Ser235/236) Antibody |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG |
| Western Blotting reagents |
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following:
-
5 µL of 5X Kinase Assay Buffer
-
1-5 µg of S6(229-239) peptide
-
50-100 ng of active S6K1 enzyme
-
Sterile, distilled water to a final volume of 22.5 µL
-
-
Initiate Reaction: Add 2.5 µL of 1 mM ATP (final concentration 100 µM) to each reaction tube to start the kinase reaction. Mix gently.
-
Incubation: Incubate the reaction tubes at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 8.3 µL of 4X SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blotting:
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Experimental Workflow
The following diagram provides a visual representation of the in vitro S6 kinase assay workflow.
Quality Control
The purity of the S6(229-239) peptide is typically assessed by High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Mass Spectrometry (MS). Researchers should ensure that the peptide meets the required purity specifications for their experiments to ensure reliable and reproducible results.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peptide will not dissolve | Incorrect solvent; peptide has aggregated. | Ensure the correct solvent is used based on the peptide's charge. Gentle warming (to no more than 40°C) or sonication may aid dissolution. If aggregation is suspected, try dissolving in a small amount of DMSO first. |
| No or low signal in kinase assay | Inactive kinase; incorrect buffer components; insufficient substrate. | Verify the activity of the S6 kinase. Ensure the kinase assay buffer is freshly prepared and contains all necessary components (e.g., Mg²⁺). Optimize the concentration of the S6(229-239) peptide. |
| High background in Western Blot | Insufficient blocking; non-specific antibody binding. | Increase blocking time or change blocking agent (e.g., non-fat dry milk). Optimize primary and secondary antibody concentrations. |
For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols: S6(229-239) Peptide for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S6(229-239) peptide is a synthetic substrate derived from the human 40S ribosomal protein S6. It encompasses the amino acid sequence from residue 229 to 239, which contains key serine phosphorylation sites (Ser235 and Ser236). This peptide serves as a critical tool in biochemical assays for high-throughput screening (HTS) of kinase inhibitors. Its primary utility lies in its recognition and phosphorylation by several key kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. Notably, it is a well-established substrate for p70 S6 Kinase (S6K1) and Rho-associated kinase 2 (ROCK2), making it an invaluable reagent for identifying potential therapeutic agents targeting these enzymes.[1][2][3] The phosphorylation of this peptide is a pivotal event in the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in diseases such as cancer and diabetes.[4][5]
Signaling Pathways Involving S6 Phosphorylation
The phosphorylation of ribosomal protein S6 is a convergence point for multiple signaling pathways that control protein synthesis and cell growth. The most prominent of these is the PI3K/Akt/mTOR pathway, which is activated by various growth factors and mitogens.
PI3K/Akt/mTOR/S6K1 Signaling Pathway
The mTORC1 complex, a key component of this pathway, directly phosphorylates and activates S6K1.[4] Activated S6K1 then phosphorylates several substrates, including the ribosomal protein S6, leading to the enhanced translation of specific mRNAs that encode for ribosomal proteins and elongation factors.[4][6] This pathway is crucial for cell cycle progression from G1 to S phase.[6] Furthermore, p70S6K can also signal for cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.[7]
Caption: PI3K/Akt/mTOR/S6K1 Signaling Pathway.
High-Throughput Screening Applications
The S6(229-239) peptide is a versatile substrate for various HTS assay formats designed to identify and characterize kinase inhibitors. The choice of assay technology depends on the specific requirements of the screen, such as throughput, sensitivity, and cost.
Experimental Workflow for HTS
A typical workflow for an HTS campaign to identify inhibitors of a kinase that phosphorylates the S6(229-239) peptide involves several key steps, from assay development to hit validation.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Detailed protocols for two common HTS assay formats using the S6(229-239) peptide are provided below. These protocols are intended as a starting point and may require optimization based on the specific kinase, compound library, and available instrumentation.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay measures kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation. A decrease in luminescence indicates higher kinase activity.
Materials:
-
S6(229-239) peptide
-
Kinase of interest (e.g., recombinant S6K1 or ROCK2)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl2, 0.1% BSA, 2 mM DTT)[1][2]
-
Test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control)
-
White, opaque 384- or 1536-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a solution of S6(229-239) peptide and ATP in assay buffer. Final concentrations in the reaction are typically around 20 µM for both the peptide and ATP, but should be optimized (ideally at the Km for each).[1][2]
-
Prepare the kinase solution in assay buffer to the desired concentration.
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Plate Preparation:
-
Dispense test compounds and controls into the microplate wells (e.g., 20-50 nL).
-
Add the S6 peptide/ATP solution to all wells (e.g., 5 µL).[2]
-
-
Kinase Reaction:
-
Initiate the reaction by adding the kinase solution to all wells except for the "no enzyme" blanks (e.g., 5 µL).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes).[2]
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to all wells (e.g., 10 µL).
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) or AlphaScreen™ Assay
These proximity-based assays measure the phosphorylation of a biotinylated S6(229-239) peptide by detecting the binding of a phosphorylation-specific antibody.
Materials:
-
Biotinylated S6(229-239) peptide
-
Kinase of interest
-
ATP
-
Assay Buffer
-
Phosphorylation-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Acceptor fluorophore-labeled streptavidin (e.g., XL665 or AlphaLISA® acceptor beads)
-
Test compounds and controls
-
Low-volume, white 384-well microplates
Procedure:
-
Kinase Reaction:
-
Dispense test compounds and controls into the microplate wells.
-
Add a mixture of the biotinylated S6(229-239) peptide and ATP to all wells.
-
Initiate the reaction by adding the kinase solution.
-
Incubate at a controlled temperature for a specific duration.
-
-
Detection:
-
Stop the kinase reaction (e.g., by adding EDTA).
-
Add a mixture of the donor-labeled antibody and acceptor-labeled streptavidin.
-
Incubate in the dark to allow for binding.
-
-
Signal Reading:
-
Read the plate on an HTRF® or AlphaScreen™ compatible plate reader, measuring the emission at two different wavelengths.
-
Calculate the signal ratio to determine the extent of peptide phosphorylation.
-
Data Presentation
Quantitative data from HTS campaigns should be presented in a clear and structured format to facilitate analysis and comparison.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Reference |
| Assay Format | AlphaScreen™ Kinase Assay | [8][9] |
| Z' Factor | 0.69 ± 0.07 | [8][9] |
| Compound Concentration | 30 µM | [8][9] |
| Initial Hit Rate | 0.6% | [8][9] |
| Confirmed Hit Rate | 0.1% | [9] |
Table 2: Example IC50 Values for Confirmed Hits
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| Hit 1 | S6K1 | 0.25 | [9] |
| Hit 2 | S6K1 | 5.8 | [9] |
| Hit 3 | S6K1 | 12.3 | [9] |
| Hit 4 | S6K1 | 22.6 | [9] |
| Y-27632 | ROCK2 | 0.14 - 0.26 | [2] |
| Fasudil | ROCK2 | 0.15 - 0.55 | [2] |
Conclusion
The S6(229-239) peptide is a robust and reliable substrate for the high-throughput screening of kinase inhibitors. Its use in well-validated assay formats, such as luminescence-based and proximity-based assays, allows for the efficient identification of potent and selective inhibitors of key kinases like S6K1 and ROCK2. The protocols and data presentation guidelines provided herein offer a comprehensive framework for researchers to design and execute successful HTS campaigns, ultimately contributing to the discovery of novel therapeutics for a range of diseases.
References
- 1. AID 604 - Primary biochemical high-throughput screening assay for inhibitors of Rho kinase 2 (Rhok2) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. oncotarget.com [oncotarget.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. pnas.org [pnas.org]
- 8. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Identifying Kinase Inhibitors Using S6(229-239)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ribosomal protein S6 (rpS6) is a key component of the 40S ribosomal subunit and its phosphorylation is a critical event in the regulation of cell growth, proliferation, and metabolism. The peptide sequence S6(229-239), derived from rpS6, encompasses major phosphorylation sites and serves as a versatile substrate for a number of kinases, most notably the p70 S6 Kinase (S6K) and Rho-associated coiled-coil containing protein kinase (ROCK). This makes the S6(229-239) peptide an invaluable tool in high-throughput screening (HTS) campaigns to identify and characterize novel kinase inhibitors. These application notes provide a comprehensive overview and detailed protocols for utilizing S6(229-239) in various kinase assay formats.
Kinases Targeting S6(229-239)
The S6(229-239) peptide is a substrate for several serine/threonine kinases. The primary kinases that phosphorylate this peptide are:
-
p70 S6 Kinase 1 (S6K1): A key downstream effector of the PI3K/mTOR signaling pathway, S6K1 plays a crucial role in regulating protein synthesis, cell growth, and metabolism. Its dysregulation is implicated in diseases such as cancer, diabetes, and obesity.
-
Rho-associated kinase 2 (ROCK2): A critical mediator of the Rho GTPase signaling pathway, ROCK2 is involved in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[1] Inhibitors of ROCK2 are being investigated for the treatment of hypertension, glaucoma, and other disorders.[2]
Application in Kinase Inhibitor Screening
The S6(229-239) peptide provides a specific and reliable substrate for in vitro kinase assays. Its use in inhibitor screening offers several advantages:
-
Specificity: It is a well-defined substrate for key kinases like S6K1 and ROCK2.
-
Versatility: It can be adapted to various assay formats, including radioactive, luminescence, and fluorescence-based methods.
-
High-Throughput Compatibility: The assays can be miniaturized and automated for screening large compound libraries.
Data Presentation: Summary of Kinase Inhibitors
The following table summarizes known inhibitors of S6K1 and ROCK2. While not all IC50 values were determined using the S6(229-239) peptide specifically, these compounds are frequently used as controls and reference compounds in assays that do employ this substrate.
| Kinase Target | Inhibitor | Reported IC50/K_i | Assay Type (if specified) | Reference |
| S6K1 | PF-4708671 | IC50 = 160 nM, K_i = 20 nM | Cell-free assay | [3] |
| S6K1 | F108 | < 0.2 µM | Kinase mobility shift assay | [4] |
| S6K1 | F109 | < 0.2 µM | Kinase mobility shift assay | [4] |
| ROCK2 | Y-27632 | Positive Control | Luminescence-based (Kinase-Glo) | [2] |
| ROCK2 | Fasudil | - | - | [5] |
| ROCK2 | Belumosudil | - | - | [5] |
Note: IC50 values are highly dependent on assay conditions, particularly the ATP concentration.
Signaling Pathway Visualizations
S6K1 Signaling Pathway
ROCK2 Signaling Pathway
Experimental Protocols
Here we provide detailed protocols for three common assay formats used to screen for kinase inhibitors using the S6(229-239) peptide.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted for screening inhibitors of ROCK2 and S6K1 by measuring ATP consumption.
-
S6(229-239) peptide substrate
-
Recombinant human ROCK2 or S6K1
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT)
-
Test compounds and controls (e.g., Y-27632 for ROCK2, DMSO as negative control)
-
384-well white, opaque plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
-
Prepare Reagents:
-
Prepare a solution containing 20 µM ATP and 20 µM S6(229-239) peptide in assay buffer.
-
Prepare a solution of 8 nM ROCK2 or an appropriate concentration of S6K1 in assay buffer.
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Prepare serial dilutions of test compounds and controls. The final concentration of DMSO should not exceed 1%.
-
-
Assay Procedure:
-
Dispense 5 µL of the ATP/S6 peptide solution into each well of a 384-well plate.
-
Add 20 nL of test compound, positive control (e.g., Y-27632), or negative control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by dispensing 5 µL of the ROCK2 or S6K1 solution to each well.
-
Incubate the plate for 60 minutes at room temperature (25°C).
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioactive Kinase Assay ([γ-³²P]ATP)
This protocol is a traditional and highly sensitive method for measuring kinase activity.
-
S6(229-239) peptide substrate
-
Recombinant human S6K1
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Inhibitor cocktail (optional, to inhibit other kinases)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
30°C water bath
-
Reaction Setup (in microcentrifuge tubes):
-
Add 10 µL of ADB.
-
Add 10 µL of the S6(229-239) substrate cocktail (final concentration 50 µM).
-
Add 10 µL of the test inhibitor or ADB (for control).
-
Add 10 µL of S6K1 (e.g., 0.5U of purified enzyme).
-
Initiate the reaction by adding 10 µL of the [γ-³²P]ATP mixture.
-
-
Incubation and Termination:
-
Incubate the reaction tubes for 10 minutes at 30°C with agitation.
-
Transfer a 25 µL aliquot of the reaction mixture onto the center of a numbered P81 paper square.
-
-
Washing:
-
Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid.
-
Wash the squares once for 3 minutes with acetone.
-
-
Quantification:
-
Transfer the dried assay squares to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (no enzyme control) from the sample CPM.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value as described for the luminescence assay.
-
Fluorescence-Based Kinase Assay (Conceptual Protocol)
Fluorescence-based assays, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer non-radioactive, homogeneous alternatives for HTS.
An FP assay for S6(229-239) would involve a fluorescently labeled S6(229-239) peptide and a phospho-specific antibody. When the labeled peptide is unphosphorylated and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon phosphorylation by the kinase, the phospho-peptide is bound by a larger antibody, slowing its rotation and leading to an increase in fluorescence polarization. Inhibitors of the kinase will prevent this increase.
A TR-FRET assay would typically use a biotinylated S6(229-239) peptide and a phospho-specific antibody labeled with a FRET acceptor fluorophore. A lanthanide-labeled streptavidin would serve as the FRET donor. In the presence of kinase activity, the phosphorylated peptide brings the donor and acceptor into close proximity, resulting in a FRET signal. Kinase inhibitors would disrupt this signal.
Conclusion
The S6(229-239) peptide is a powerful and versatile tool for the discovery and characterization of inhibitors targeting key kinases such as S6K1 and ROCK2. The choice of assay format will depend on the specific requirements of the screening campaign, including throughput, sensitivity, and available instrumentation. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust kinase inhibitor screening assays.
References
- 1. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 3. S6 Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Troubleshooting S6(229-239) kinase assay variability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot variability in S6(229-239) kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the key phosphorylation sites on S6K1, and why are Ser229/Thr229 and Ser235/Ser236 particularly important?
S6 Kinase 1 (S6K1) is regulated by a complex series of phosphorylation events at multiple sites. Full activation of S6K1 requires phosphorylation in several key regions:
-
Activation Loop: Phosphorylation at Threonine 229 (Thr229) within the activation loop is a critical step for kinase activity and is mediated by PDK1.[1][2]
-
Hydrophobic Motif: Threonine 389 (Thr389) in the hydrophobic motif is a primary phosphorylation site for mTORC1. This phosphorylation event is crucial for subsequent phosphorylation and full activation.[1][2]
-
C-terminal Autoinhibitory Domain: Several serine/threonine residues in this domain, including Ser411, Ser418, Thr421, and Ser424, are also phosphorylated.[3][4] Phosphorylation in this region is thought to relieve autoinhibition.
The phosphorylation of the S6 ribosomal protein at serines 235 and 236 (Ser235/Ser236) is a downstream event directly catalyzed by activated S6K1 and is often used as a readout of S6K1 activity in cells. Therefore, measuring the phosphorylation of S6 at these sites serves as an indirect measure of the activity of the upstream S6K1.
Q2: What are the main upstream activators of S6K1?
The primary upstream activators of S6K1 are:
-
mTORC1 (mammalian Target of Rapamycin (B549165) Complex 1): In response to growth factors and nutrients, mTORC1 phosphorylates S6K1 at the hydrophobic motif (Thr389), a key step in its activation.[1][5]
-
PDK1 (Phosphoinositide-dependent kinase 1): Following mTORC1-mediated phosphorylation, PDK1 phosphorylates S6K1 at the activation loop (Thr229), leading to full kinase activity.[1][2]
-
Other Kinases: Other kinases, such as CDK5, have been shown to phosphorylate S6K1 at specific sites, potentially influencing substrate specificity.[5][6]
Q3: What are common sources of variability in kinase assays?
Variability in kinase assays can arise from several factors, including:
-
Reagent Quality and Handling: Inconsistent quality of enzymes, substrates, and ATP can lead to variable results. Repeated freeze-thaw cycles of the kinase can reduce its activity.[2][7]
-
Pipetting Inaccuracy: Small errors in pipetting, especially of concentrated reagents, can lead to significant differences in final concentrations and assay outcomes.[7]
-
Assay Conditions: Fluctuations in incubation time and temperature can affect enzyme kinetics and lead to variability.[7]
-
Buffer Composition: Suboptimal concentrations of components like MgCl2 or incorrect pH can impact kinase activity.[7]
-
Plate Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and alter results.[7]
Q4: How can I minimize variability in my S6K1 kinase assay?
To minimize variability, it is crucial to:
-
Use High-Quality Reagents: Use freshly prepared reagents and aliquot enzymes to avoid repeated freeze-thaw cycles.[7]
-
Ensure Pipetting Accuracy: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Standardize Assay Conditions: Maintain consistent incubation times and temperatures. Use a water bath or incubator with stable temperature control.
-
Optimize Reagent Concentrations: Titrate the enzyme, substrate, and ATP to determine the optimal concentrations for a robust and reproducible signal.[7]
-
Control for Plate Effects: Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[7]
Troubleshooting Guide
This guide addresses common issues that lead to variability in S6(229-239) kinase assays.
| Problem | Potential Cause | Suggested Solution |
| High Background Signal | 1. Contaminated ATP: ATP stock may be contaminated with ADP, especially in luminescence-based assays that measure ADP production.[7] 2. Excess Enzyme or Substrate: High concentrations can lead to non-specific signal.[7] 3. Ineffective Washing (Radioactive Assays): Residual free [γ-³²P]ATP can cause high background.[7] 4. Well-to-Well Contamination: Splashing or carryover of reagents. | 1. Use high-purity ATP and prepare fresh aliquots. 2. Perform a titration to determine the optimal concentrations of enzyme and substrate. 3. Increase the number and duration of wash steps.[7] 4. Use fresh pipette tips for each reagent and be careful during pipetting. |
| Low or No Signal | 1. Inactive Kinase: S6K1 is sensitive to improper storage and handling, leading to loss of activity.[2][7] 2. Incorrect Buffer Composition: Missing essential components (e.g., MgCl₂) or incorrect pH.[7] 3. Suboptimal ATP Concentration: ATP concentration should be near the Km for the kinase for optimal activity.[7] 4. Degraded Detection Reagents: Improper storage of detection reagents can lead to loss of signal. | 1. Aliquot the kinase upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[2][7] 2. Verify the composition and pH of the kinase buffer. 3. Optimize the ATP concentration for your specific assay conditions. 4. Ensure detection reagents are stored correctly and are within their expiration date. |
| Inconsistent Results (High Variability) | 1. Pipetting Inaccuracy: Inconsistent volumes of reagents across wells.[7] 2. Inadequate Reagent Mixing: Non-uniform distribution of reagents in the wells.[8] 3. Temperature Gradients: Uneven temperature across the assay plate during incubation.[7] 4. Edge Effects: Evaporation from the outer wells of the plate.[7] 5. Batch-to-Batch Reagent Variability: Differences in the quality of recombinant enzyme or substrate between batches. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Gently mix the plate after adding all reagents.[8] 3. Ensure the entire plate is at a uniform temperature during incubation.[9] 4. Avoid using the outermost wells or fill them with buffer.[7] 5. Test each new batch of reagents and compare with the previous batch to ensure consistency. |
Quantitative Data Summary
Optimizing the concentrations of key reagents is critical for minimizing variability. The following tables provide recommended starting concentrations and important considerations.
Table 1: Recommended Concentration Ranges for S6K1 Assay Components
| Component | Recommended Starting Concentration | Key Considerations |
| S6K1 Enzyme | 50-100 ng/reaction | The optimal concentration should be determined by titration to ensure the reaction is in the linear range. |
| S6 Peptide Substrate | 50-100 µM | Substrate concentration should ideally be at or above the Km to ensure the reaction rate is not substrate-limited. |
| ATP | 10-100 µM | The ATP concentration should be close to the Km of S6K1 for ATP to ensure sensitivity to inhibitors.[7] High concentrations can overcome competitive inhibitors. |
| MgCl₂ | 5-10 mM | Magnesium is an essential cofactor for kinase activity.[10] Its concentration can significantly impact enzyme kinetics. |
| DMSO | <1% (v/v) | High concentrations of DMSO, often used as a solvent for inhibitors, can inhibit kinase activity.[2][11] |
Table 2: Kinetic Parameters for S6K1
| Parameter | Substrate | Reported Value | Reference |
| Km for ATP | - | ~21.4 µM | [12] |
| Km for Substrate Peptide | KKRNRTLTV | ~0.1 mM | [13] |
| Km for Substrate Peptide | RRRLSSLRA | Not specified | [14] |
Note: Kinetic parameters can vary depending on the specific S6K1 construct, substrate, and assay conditions.
Experimental Protocols
Protocol 1: In Vitro S6K1 Kinase Assay (Non-Radioactive, Luminescence-based)
This protocol is adapted from a commercially available ADP-Glo™ Kinase Assay.[2]
Materials:
-
Purified, active S6K1 enzyme
-
S6 peptide substrate (e.g., KKRNRTLTV or RRRLSSLRA)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of any test compounds in the appropriate vehicle (e.g., DMSO).
-
Assay Plate Setup:
-
Add 5 µL of kinase buffer containing the S6 peptide substrate to each well.
-
Add 2.5 µL of the test compound or vehicle control.
-
Add 2.5 µL of diluted S6K1 enzyme.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final reaction volume is 12.5 µL.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
ADP Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 2: Radioactive In Vitro S6K1 Kinase Assay
This protocol is a general method using [γ-³²P]ATP.
Materials:
-
Purified, active S6K1 enzyme
-
S6 peptide substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA) or Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, S6 peptide substrate, and S6K1 enzyme.
-
Initiate Reaction: Add [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate at 30°C for 10-30 minutes.
-
Stop Reaction and Spot: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with 10% TCA or 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: S6K1 Signaling Pathway Activation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Loss of hydrophobic motif and activation loop phosphorylation is a consequence and not the mechanism of S6 kinase 1 inhibition by rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. S6K1/p70S6K (T412E) [1-421] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 14. Chronic Inhibition of the mTORC1/S6K1 Pathway Increases Insulin-Induced PI3K Activity but Inhibits Akt2 and Glucose Transport Stimulation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S6(229-239) Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S6(229-239) peptide in various assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the S6(229-239) peptide and what is its sequence?
A1: The S6(229-239) peptide is a synthetic substrate for p70 S6 Kinase (S6K1). Its sequence is Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala (AKRRRLSSLRA). It can also be phosphorylated by protein kinase C, with the phosphorylation site identified at Ser235.
Q2: I am not getting any signal, or the signal is very weak in my assay. What are the possible causes and solutions?
A2: A weak or absent signal is a common issue in peptide-based assays. Here are several potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Solution |
| Suboptimal Peptide Concentration | The concentration of the S6(229-239) peptide may be too low. For kinase assays, a typical starting concentration range for peptide substrates is 10-100 µM. For ELISAs, a common coating concentration is 1 µM. It is recommended to perform a titration to determine the optimal concentration for your specific assay conditions. |
| Inactive Enzyme (Kinase Assays) | Ensure that the S6K1 enzyme is active. Use a fresh aliquot of the enzyme and follow the manufacturer's storage and handling instructions. It's also advisable to include a positive control to verify enzyme activity. |
| Incorrect Buffer Composition | The composition of your assay buffer is critical. For kinase assays, ensure the presence of essential cofactors like MgCl₂ (typically 10 mM) and ATP. For immunoassays, using Tris-buffered saline (TBS) is often recommended over phosphate-buffered saline (PBS), as phosphate (B84403) ions can interfere with the binding of phospho-specific antibodies. |
| Inefficient Antibody Binding (Immunoassays) | The primary or secondary antibody concentration may be too low. Refer to the manufacturer's datasheet for the recommended starting dilution and optimize from there. Also, ensure the antibodies are validated for the specific application. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all reagents, including the peptide, ATP, and antibodies. Ensure they have been stored under the recommended conditions. |
Q3: My assay has high background. How can I reduce it?
A3: High background can mask your specific signal. Consider the following to reduce non-specific binding:
| Potential Cause | Troubleshooting Solution |
| Inadequate Blocking | For immunoassays, ensure that the blocking step is sufficient. Increase the blocking time or try a different blocking agent. Bovine Serum Albumin (BSA) at 3-5% in TBST is a common choice for assays with phospho-specific antibodies, as milk can contain phosphoproteins that lead to high background. |
| Antibody Concentration Too High | An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Try decreasing the antibody concentrations. |
| Insufficient Washing | Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps. |
| Contaminated Buffers | Ensure all buffers are freshly prepared and filtered to avoid contamination that can cause speckles and high background. |
Q4: I am observing high variability between my replicates. What could be the cause?
A4: High variability can compromise the reliability of your results. Here are some common reasons and solutions:
| Potential Cause | Troubleshooting Solution |
| Pipetting Inconsistency | Ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the assay plate. |
| "Edge Effects" on the Plate | The outer wells of a microplate can be prone to temperature and evaporation variations. To minimize this, avoid using the outermost wells or ensure the plate is incubated in a humidified chamber. |
| Uneven Plate Coating (ELISA) | Ensure an equal volume of the peptide solution is added to each well and that the plate is sealed during incubation to prevent evaporation. |
Experimental Protocols
Protocol 1: Non-Radioactive S6K1 Kinase Assay
This protocol describes a method to measure the kinase activity of S6K1 using the S6(229-239) peptide and a luminescence-based ATP detection method.
Materials:
-
Purified, active S6K1 enzyme
-
S6(229-239) peptide
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT
-
ATP solution (10 mM in water)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, S6(229-239) peptide (start with a final concentration of 50 µM), and ATP (start with a final concentration of 10 µM).
-
Add Inhibitors (if applicable): For inhibitor screening, add the test compounds at various concentrations to the appropriate wells. Include a "no inhibitor" control.
-
Initiate the Kinase Reaction: Add the purified S6K1 enzyme to each well to start the reaction. The final enzyme concentration will need to be optimized, but a starting point of 25-100 ng per reaction is common.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
-
Stop the Reaction and Detect ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Develop Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader. The light output is proportional to the ADP generated and thus to the kinase activity.
Protocol 2: Competitive ELISA for S6K1 Inhibitor Screening
This protocol outlines a competitive ELISA to screen for inhibitors of S6K1.
Materials:
-
S6(229-239) peptide
-
Purified, active S6K1 enzyme
-
Phospho-S6 Ribosomal Protein (Ser235/236) specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Coating Buffer: 15 mM Na₂CO₃, 35 mM NaHCO₃, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 3% BSA in PBST
-
Kinase Reaction Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 10 µM ATP
-
96-well ELISA plates
Procedure:
-
Coat the Plate: Coat the wells of a 96-well plate with 100 µL of 1 µM S6(229-239) peptide in Coating Buffer. Incubate overnight at 4°C.
-
Wash and Block: Wash the plate three times with Wash Buffer. Block the wells with 200 µL of Blocking Buffer for 1 hour at 37°C.
-
Kinase Reaction: In a separate tube, prepare a reaction mix of S6K1 and potential inhibitors in Kinase Reaction Buffer. Add this mixture to the peptide-coated wells and incubate for 1-2 hours at 37°C to allow for phosphorylation of the coated peptide.
-
Wash: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Add the phospho-S6 (Ser235/236) specific primary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at 37°C.
-
Wash: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at 37°C.
-
Wash: Wash the plate five times with Wash Buffer.
-
Develop and Read: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops. Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm. A lower signal indicates inhibition of S6K1 activity.
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and reported inhibitor IC50 values. Note that optimal concentrations are assay-dependent and should be determined empirically.
Table 1: Recommended Starting Concentrations for S6(229-239) Peptide
| Assay Type | Recommended Starting Concentration |
| Non-Radioactive Kinase Assay | 10 - 100 µM |
| ELISA (Coating Concentration) | 1 µM |
Table 2: Reported IC50 Values for a Known S6K1 Inhibitor (PF-4708671)
| Cell Line | IC50 (nM) |
| PC3 | 160 |
| LNCaP | 300 |
| U87-MG | 100 |
Note: These IC50 values were determined in cell-based assays and may vary in in-vitro kinase assays with the S6(229-239) peptide.
Visualizations
Caption: mTORC1/S6K1 Signaling Pathway.
Caption: Workflow for Optimizing S6(229-239) Concentration.
Technical Support Center: S6(229-239) Phosphorylation Assays
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with S6 ribosomal protein phosphorylation assays, particularly focusing on the S235/236 phosphorylation sites within the 229-239 amino acid sequence.
Frequently Asked Questions (FAQs)
Q1: What is S6 ribosomal protein phosphorylation and why is it measured?
A1: The S6 ribosomal protein (rpS6) is a component of the small 40S ribosomal subunit involved in protein synthesis.[1] Its phosphorylation is a key event that occurs in response to a wide variety of stimuli, including growth factors, nutrients (amino acids), and mitogens.[2][3] This modification is broadly used as a downstream readout for the activation of critical signaling pathways, most notably the PI3K/mTOR/S6K pathway.[4][5] Measuring rpS6 phosphorylation, typically at the serine 235 and 236 (Ser235/236) residues, serves as a reliable biomarker for mTORC1 activity and cellular processes like cell growth, proliferation, and translation initiation.[5][6]
Q2: Which signaling pathways regulate S6 phosphorylation at Ser235/236?
A2: The primary pathway leading to S6 phosphorylation is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4] Specifically, mTOR complex 1 (mTORC1) activates the S6 Kinase (S6K), which then directly phosphorylates S6 on multiple serine residues, including Ser235 and Ser236.[5] The Ras/ERK pathway can also contribute to the phosphorylation of these specific sites.[5] High-frequency stimulation in neuronal contexts can trigger rpS6 phosphorylation through both PI3-kinase/mTOR-dependent and MAPK/ERK-dependent signaling.[7]
Q3: What are the key phosphorylation sites on S6 and is there an order?
A3: S6 is phosphorylated on five evolutionarily conserved serine residues at its C-terminus: Ser235, Ser236, Ser240, Ser244, and Ser247.[1][3] The phosphorylation process is thought to occur in an ordered manner, typically beginning with Ser236, followed sequentially by Ser235, Ser240, Ser244, and Ser247.[1][6]
Q4: My phospho-S6 (Ser235/236) antibody isn't working. What should I check first?
A4: First, confirm the antibody's specificity for S6 phosphorylated only at Ser235 and Ser236, as some antibodies may detect other phosphorylation sites.[8][9] Second, ensure you have included a positive control. This can be a lysate from cells treated with a known activator of the mTOR pathway, such as insulin, PDGF, or serum (FBS).[9][10] Third, verify your protocol, especially the antibody dilution, blocking buffer (5% w/v BSA in TBST is often recommended), and overnight incubation at 4°C.[8] Finally, to confirm the signal is specific to phosphorylation, you can treat a control lysate with a phosphatase (like λ phosphatase), which should eliminate the signal.[10]
Troubleshooting Guide: Low or No Signal
This guide addresses common issues leading to weak or absent signals in your S6(229-239) phosphorylation assays, primarily focusing on Western blot detection.
Issue 1: Problems with Cell Culture and Stimulation
Question: I am not seeing a signal after stimulating my cells. What could be wrong?
Answer: A lack of signal often indicates that the signaling pathway was not sufficiently activated or that the basal phosphorylation level was too low to detect.
-
Suboptimal Cell Stimulation: Ensure your cells were properly stimulated to induce the mTOR pathway. For many cell lines, a period of serum starvation is necessary to reduce basal phosphorylation levels before stimulation with growth factors (e.g., insulin, FBS).[9][11] The duration and concentration of the stimulus are critical and may need optimization.
-
High Basal Phosphorylation: Some cell lines, particularly cancer cell lines, may have constitutively active signaling pathways, leading to high basal S6 phosphorylation. In these cases, serum starvation is crucial to see a fold-change upon stimulation.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their ability to respond to stimuli.
-
Inhibitor Presence: Unintended exposure to inhibitors (e.g., rapamycin in media) will block the mTORC1-S6K pathway and prevent S6 phosphorylation.[4]
Issue 2: Problems with Sample Preparation and Lysis
Question: I stimulated my cells correctly, but I'm still getting a weak signal. Could my lysate be the problem?
Answer: Yes, improper sample handling can lead to the loss of the phosphate (B84403) group you are trying to detect.
-
Inadequate Phosphatase Inhibition: This is a critical cause of low signal. Phosphatases are enzymes that remove phosphate groups and are highly active upon cell lysis.[12] Your lysis buffer must contain a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium pyrophosphate, sodium fluoride).
-
Protein Degradation: Keep samples on ice at all times during preparation and include protease inhibitors in your lysis buffer to prevent protein degradation.
-
Low Protein Concentration: Quantify the protein concentration of your lysates (e.g., using a BCA assay) to ensure you are loading a sufficient amount onto the gel (typically 20-30 µg per lane).
Issue 3: Problems with Western Blotting Technique
Question: My positive control is weak or absent. What part of my Western blot protocol should I check?
Answer: If even your positive control is failing, the issue likely lies within the technical execution of the Western blot.
-
Antibody Performance: The primary or secondary antibody may be inactive or used at a suboptimal concentration.[13]
-
Primary Antibody: Titrate the antibody to find the optimal concentration. For many commercial phospho-S6 (Ser235/236) antibodies, a starting dilution of 1:1000 is recommended.[8][10] Ensure it is stored correctly and has not been subjected to multiple freeze-thaw cycles.
-
Secondary Antibody: Use a fresh, validated secondary antibody at the correct dilution. Ensure it is appropriate for the species of your primary antibody (e.g., anti-rabbit).
-
-
Blocking Step: The choice of blocking agent is important. For phospho-specific antibodies, 5% w/v Bovine Serum Albumin (BSA) in TBS-T is often recommended over milk, as milk contains phosphoproteins (casein) that can increase background and mask a weak signal.[8]
-
Membrane Transfer: Verify that the protein transfer from the gel to the membrane (PVDF or nitrocellulose) was successful. You can use a Ponceau S stain on the membrane after transfer to visualize total protein bands.
-
Washing Steps: Inadequate washing can lead to high background, which can obscure a weak signal. Conversely, overly aggressive or prolonged washing can strip the antibody from the membrane.
-
Detection Reagents: Ensure your ECL (Enhanced Chemiluminescence) substrate has not expired and is sensitive enough for your target's abundance.
Quantitative Data Summary
The following table provides recommended starting parameters for a typical phospho-S6 (Ser235/236) Western blot experiment. These may require optimization for your specific cell type and experimental conditions.
| Parameter | Recommended Value | Notes | Source |
| Cell Lysis | |||
| Protein Loading | 20-30 µ g/lane | Quantify lysate with a BCA or Bradford assay. | |
| Lysis Buffer Additives | Protease & Phosphatase Inhibitor Cocktail | Crucial for preserving phosphorylation state. | [10] |
| Western Blot | |||
| Primary Antibody Dilution | 1:1000 - 1:2000 | Titrate for optimal signal-to-noise ratio. | [10] |
| Primary Antibody Incubation | Overnight (12-16 hours) at 4°C | Gentle shaking is recommended. | [8] |
| Blocking Buffer | 5% w/v BSA in 1X TBS, 0.1% Tween® 20 | Preferred over milk for phospho-antibodies. | [8] |
| Wash Buffer | 1X TBS, 0.1% Tween® 20 | [8] | |
| Stimulation (Example) | |||
| Serum Starvation | 4-16 hours | Reduces basal phosphorylation levels. | |
| FBS Stimulation | 20% FBS for 30 minutes | A common positive control. | [9] |
| Insulin Stimulation | 100 nM for 15 minutes | A potent activator of the PI3K/mTOR pathway. | [11] |
Signaling Pathway and Workflow Diagrams
mTORC1 Signaling to S6 Phosphorylation
The diagram below illustrates the core signaling cascade from growth factors to the phosphorylation of ribosomal protein S6.
Caption: The mTORC1 pathway leading to S6 phosphorylation.
Troubleshooting Workflow for Low Signal
This flowchart provides a logical sequence of steps to diagnose the cause of a weak signal in your assay.
Caption: A decision tree for troubleshooting low p-S6 signal.
Experimental Workflow: Western Blot for p-S6
This diagram outlines the key steps for detecting phosphorylated S6 using the Western blot technique.
Caption: Standard workflow for p-S6 detection by Western blot.
Key Experimental Protocols
Protocol: Western Blot for Phospho-S6 (Ser235/236)
This protocol provides a generalized workflow. Specific details should be optimized for your system.
-
Cell Lysis and Protein Quantification a. After cell stimulation, wash cells once with ice-cold PBS. b. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a commercial protease and phosphatase inhibitor cocktail. c. Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Membrane Transfer a. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer proteins to a PVDF or nitrocellulose membrane according to the manufacturer's instructions (wet or semi-dry transfer). e. (Optional) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with wash buffer.
-
Immunoblotting and Detection a. Block the membrane with 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8] b. Incubate the membrane with the primary antibody against Phospho-S6 Ribosomal Protein (Ser235/236) diluted in 5% BSA/TBST (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[8] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. g. Incubate the membrane with the ECL reagent and capture the signal using a chemiluminescence imaging system. h. For a loading control, the membrane can be stripped and re-probed for total S6 or a housekeeping protein like GAPDH or β-actin.
References
- 1. Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribosomal Protein S6 Phosphorylation: Four Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 7. Synaptically driven phosphorylation of ribosomal protein S6 is differentially regulated at active synapses versus dendrites and cell bodies by MAPK and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody (#2211) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
- 11. Phospho-S6 Ribosomal Protein (Ser235/236) (E2R1O) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: S6(229-239) Peptide
Welcome to the technical support center for the S6(229-239) peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of the S6(229-239) peptide throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the S6(229-239) peptide and are there any residues highly susceptible to degradation?
The sequence for the human S6(229-239) peptide is H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH.[1] This sequence does not contain amino acids that are highly prone to specific chemical degradation pathways, such as methionine or cysteine (oxidation) or asparagine and glutamine (deamidation).[2] The primary degradation concerns are general hydrolysis of peptide bonds and physical instability.
Q2: What are the optimal long-term storage conditions for the lyophilized S6(229-239) peptide?
For maximum stability, the lyophilized peptide should be stored at -20°C, or preferably at -80°C, in a sealed container with a desiccant.[3][4] Under these conditions, the peptide can be stable for several years.[3] It is also advisable to protect the peptide from bright light.[2][5]
Q3: How should I handle the lyophilized peptide upon receiving it and before reconstitution?
Before opening the vial, it is critical to allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes.[3][6] This prevents atmospheric moisture from condensing on the cold peptide, as many peptides are hygroscopic.[2][6] Failure to do so can introduce water, which significantly reduces long-term stability and can promote hydrolysis.[5][7]
Q4: My S6(229-239) peptide is in solution. How should I store it?
Peptides in solution are significantly less stable than in their lyophilized form.[6] If storage in solution is unavoidable, it is recommended to:
-
Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots frozen at -20°C or -80°C. The shelf-life of peptides in solution is very limited.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with the S6(229-239) peptide.
Issue 1: I am observing low or inconsistent activity in my kinase assay.
This could be due to peptide degradation, inaccurate quantification, or aggregation.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Peptide Degradation (Hydrolysis) | Peptide bonds can be broken by hydrolysis, a process accelerated by extreme pH levels and higher temperatures.[8][9] Ensure your stock solution was prepared with a sterile buffer at a pH between 5 and 7 and stored properly.[6] Verify the integrity of your peptide stock using the HPLC analysis protocol below. |
| Inaccurate Peptide Concentration | The amount of lyophilized peptide can be small and difficult to weigh accurately. Residual moisture can also affect weight. Re-quantify your stock solution using a method like a BCA assay or UV spectroscopy if the peptide contains aromatic residues (S6(229-239) does not, making this method less suitable). |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can contribute to peptide degradation and aggregation.[2] Always prepare single-use aliquots from a master stock immediately after reconstitution. |
| Bacterial Contamination | Bacteria can efficiently hydrolyze peptides.[6] Ensure you use sterile water, buffers, and pipette tips when reconstituting and handling the peptide. Consider passing the solution through a 0.22 µm filter.[2] |
Issue 2: My reconstituted S6(229-239) peptide solution appears cloudy or shows visible precipitates.
This indicates solubility issues or aggregation, which can lead to a loss of active peptide.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Poor Solubility | The S6(229-239) peptide is basic due to its high arginine and lysine (B10760008) content. While it should be soluble in aqueous buffers, you can try briefly sonicating the solution to aid dissolution.[6] If solubility remains an issue, consider using a small amount of 1-10% acetic acid to initially dissolve the peptide before diluting it with your working buffer.[6] |
| Peptide Aggregation | Aggregation involves the clustering of peptide molecules, which can affect bioactivity.[10] This can be influenced by concentration, pH, and temperature. Ensure the pH of your buffer is not close to the peptide's isoelectric point. Storing at a lower concentration can also help. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plastic or glass vials, reducing the effective concentration in solution.[10] Using low-retention polypropylene (B1209903) tubes can help minimize this issue.[5] |
Experimental Protocols & Methodologies
Protocol 1: Reconstitution of Lyophilized S6(229-239) Peptide
-
Remove the peptide vial from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for at least 30 minutes.
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[3]
-
Prepare a sterile, slightly acidic buffer (e.g., 20 mM HEPES, pH 6.0) or use sterile, nuclease-free water.
-
Under sterile conditions, add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).[6]
-
Gently vortex or sonicate briefly to ensure the peptide is fully dissolved.
-
Immediately create single-use aliquots in low-retention polypropylene tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Assessing Peptide Integrity with Reverse-Phase HPLC (RP-HPLC)
This method allows for the detection of degradation products, which will typically appear as new peaks with different retention times from the main peptide peak.
-
System Preparation: Use a C18 analytical column. Prepare two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dilute a small amount of your S6(229-239) peptide solution to a final concentration of approximately 1 mg/mL with Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm.
-
-
Data Analysis: A pure, intact peptide should yield a single major peak. The appearance of additional peaks (often eluting earlier) suggests the presence of hydrophilic degradation products resulting from hydrolysis. The purity can be calculated by integrating the area of the main peak relative to the total area of all peaks.
Visual Guides and Workflows
Caption: Standard workflow for handling peptides to minimize degradation.
Caption: Decision tree for troubleshooting peptide-related experimental failure.
Caption: Simplified diagram of peptide degradation via hydrolysis.
References
- 1. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. jpt.com [jpt.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. Peptide bond - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. longdom.org [longdom.org]
- 10. veeprho.com [veeprho.com]
Technical Support Center: S6(229-239) Peptide
This technical support center provides troubleshooting guidance and frequently asked questions regarding non-specific binding issues encountered when using the S6(229-239) peptide in various experimental assays.
Troubleshooting Non-Specific Binding
Non-specific binding can lead to high background noise and inaccurate results in assays involving the S6(229-239) peptide.[1][2] The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High background signal in ELISA or other immunoassays | 1. Inadequate blocking: Unoccupied sites on the assay plate or membrane bind the peptide or antibodies non-specifically.[2][3] 2. Suboptimal antibody concentration: Excess primary or secondary antibody can lead to non-specific binding.[3] 3. Insufficient washing: Unbound peptide or antibodies are not adequately removed.[2][4] 4. Cross-reactivity: The antibody may recognize similar epitopes on other proteins.[3] 5. Contaminated reagents: Buffers or reagents may contain interfering substances.[3][4] | 1. Optimize blocking: Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk in TBST/PBST) or extend the incubation time.[5] Consider using alternative blocking agents like casein or fish gelatin.[5][6] 2. Titrate antibodies: Perform a dilution series to determine the optimal concentration of both primary and secondary antibodies that provides the best signal-to-noise ratio. 3. Improve washing: Increase the number of wash cycles and the volume of wash buffer. Ensure thorough removal of the wash buffer between steps.[4] The inclusion of a mild detergent like Tween 20 in the wash buffer is also recommended.[5] 4. Use highly specific antibodies: Select antibodies with proven specificity for the S6(229-239) peptide. Consider using pre-adsorbed secondary antibodies. 5. Use fresh, high-quality reagents: Prepare fresh buffers and ensure the purity of all reagents.[3] |
| Peptide loss due to adsorption to labware | 1. Hydrophobic and ionic interactions: Peptides can adhere to plastic surfaces of tubes, plates, and pipette tips.[7] | 1. Use low-binding labware: Utilize polypropylene (B1209903) or siliconized tubes and tips.[8] 2. Modify buffer conditions: Adjust the pH of the buffer to be near the isoelectric point of the peptide to minimize charge-based interactions.[9] Increasing the salt concentration can also shield charges.[10][9] 3. Include additives: Add a carrier protein like BSA (0.1% to 1%) or a non-ionic surfactant such as Tween 20 to the peptide solution to block non-specific binding sites on the labware.[7][10][9] |
| Inconsistent results between experiments | 1. Variability in experimental conditions: Minor differences in incubation times, temperatures, or reagent concentrations can affect non-specific binding.[4] 2. Peptide aggregation: The S6(229-239) peptide may aggregate under certain storage or experimental conditions. | 1. Standardize protocols: Adhere strictly to the established protocol for all experiments. 2. Proper peptide handling: Dissolve the peptide in an appropriate solvent and store it as recommended. Consider sonicating the peptide solution briefly to break up aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the S6(229-239) peptide and what is its function?
The S6(229-239) peptide is a synthetic fragment of the ribosomal protein S6.[11] It is commonly used as a substrate for various protein kinases, including Rho-kinase 2 (ROCK2) and protease-activated protein kinase (PAK-1), in in vitro kinase assays to study their activity and inhibition.[12][13][14]
Q2: Why am I seeing high background in my kinase assay using S6(229-239)?
High background in a kinase assay can be due to several factors unrelated to the peptide itself, such as non-specific binding of the kinase or the detection antibody to the assay plate. However, the peptide can also contribute to the background signal. Ensure that you are using an optimized concentration of the S6(229-239) peptide and that your blocking and washing steps are sufficient to remove any unbound peptide.
Q3: What are the best blocking agents to use with the S6(229-239) peptide?
Commonly used and effective blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[5] The optimal choice and concentration of the blocking agent may depend on the specific assay format. For example, when detecting phosphorylated peptides, BSA is often preferred over milk, as milk contains phosphoproteins that can interfere with the assay.[6]
Q4: How can I prevent the S6(229-239) peptide from sticking to my labware?
To minimize non-specific adsorption of the peptide to plastic surfaces, it is recommended to use low-binding polypropylene tubes and pipette tips.[8] Additionally, including a carrier protein like BSA or a non-ionic detergent in your peptide solutions can help prevent this issue.[7][10]
Q5: Can the pH of my buffer affect non-specific binding of the S6(229-239) peptide?
Yes, the pH of your buffers can significantly influence non-specific binding by altering the charge of the peptide and the binding surface.[10][9] It is advisable to maintain a consistent and optimized pH throughout your experiment.
Experimental Protocols & Methodologies
Below is a generalized protocol for an in vitro kinase assay using the S6(229-239) peptide, with an emphasis on steps to minimize non-specific binding.
Kinase Assay Protocol with S6(229-239) Peptide
-
Plate Coating (if applicable): If capturing the peptide or kinase, coat the microplate wells with the appropriate capture antibody or protein. Block the plate thoroughly with a suitable blocking buffer (e.g., 5% BSA in PBST) for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells 3-5 times with a wash buffer (e.g., PBST) to remove excess blocking agent.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, S6(229-239) peptide (e.g., 20 µM), ATP (e.g., 20 µM), and kinase assay buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl2, 0.1% BSA, 2 mM DTT).[13]
-
Add the reaction mixture to the wells.
-
Incubate for the desired time and temperature (e.g., 1 hour at 25°C).[13]
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Wash the wells extensively (5 times) with wash buffer.
-
Add the detection antibody (e.g., a phospho-specific antibody if detecting phosphorylation) at its optimal dilution.
-
Incubate as required.
-
Wash the wells again (5 times) with wash buffer.
-
Add the secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate as required.
-
Wash the wells a final time (5-7 times) with wash buffer.
-
Add the substrate and measure the signal.
-
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts and workflows for minimizing non-specific binding.
Caption: Workflow for minimizing non-specific binding.
Caption: Causes and solutions for non-specific binding.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 7. waters.com [waters.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. nicoyalife.com [nicoyalife.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AID 791 - Dose-response biochemical assay of Rho kinase 2 (Rock2) inhibitors - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Support Center: S6(229-239) Assay
Welcome to the technical support center for the S6(229-239) assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve assay sensitivity and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the S6(229-239) peptide and why is it used in kinase assays?
A1: The S6(229-239) peptide is a synthetic fragment of the 40S ribosomal protein S6, encompassing amino acid residues 229-239. This region contains key phosphorylation sites, primarily Ser235 and Ser236, which are targeted by the p70 S6 Kinase (S6K1), a downstream effector of the mTOR signaling pathway. Due to its high affinity and specificity for S6K1 and other related kinases, the S6(229-239) peptide is a widely used substrate in in vitro kinase assays to measure the activity of these enzymes.
Q2: My phospho-S6 (Ser235/236) Western blot shows a weak or no signal. What are the possible causes?
A2: A weak or absent signal in a phospho-S6 Western blot can be due to several factors. These include insufficient phosphorylation of the S6 protein in your samples, low protein loading, suboptimal antibody concentrations, or issues with the Western blotting procedure itself. It is also crucial to prevent dephosphorylation during sample preparation by using phosphatase inhibitors.[1] For a systematic approach to resolving this issue, please refer to our troubleshooting guide below.
Q3: What is the mTOR/S6K1 signaling pathway and how does it relate to S6 phosphorylation?
A3: The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial cellular cascade that regulates cell growth, proliferation, and metabolism in response to various stimuli like growth factors, nutrients, and cellular energy levels.[2][3][4] mTOR forms two distinct complexes, mTORC1 and mTORC2.[2][5] mTORC1, when activated, directly phosphorylates and activates S6K1.[3][6][7] Activated S6K1 then phosphorylates several substrates, including the S6 ribosomal protein at serines 235 and 236, which promotes protein synthesis.[7] Therefore, measuring the phosphorylation of S6 at these sites is a reliable readout of mTORC1/S6K1 pathway activity.
Q4: Can I use milk as a blocking agent for my phospho-S6 Western blot?
A4: It is generally not recommended to use milk as a blocking agent when detecting phosphorylated proteins. Milk contains casein, a phosphoprotein, which can lead to high background noise due to non-specific binding of the phospho-specific antibody. Instead, it is advisable to use Bovine Serum Albumin (BSA) or other protein-free blocking agents.
Q5: What are the recommended antibody dilutions for phospho-S6 (Ser235/236) Western blotting?
A5: The optimal antibody dilution is dependent on the specific antibody and the experimental conditions. However, we have compiled a table of starting recommendations from various suppliers. It is always recommended to perform a titration to determine the optimal dilution for your specific assay.
Troubleshooting Guides
Issue: Weak or No Signal in Phospho-S6 (Ser235/236) Western Blot
This guide provides a step-by-step approach to troubleshoot and enhance the signal in your phospho-S6 Western blot experiments.
| Step | Action | Rationale |
| 1. Verify Protein Phosphorylation | Include a positive control (e.g., cells treated with a known activator of the mTOR pathway like PDGF or FBS) and a negative control (e.g., untreated or inhibitor-treated cells).[2][4][8] | To confirm that the target protein is indeed phosphorylated under your experimental conditions. |
| 2. Optimize Sample Preparation | Ensure the immediate addition of phosphatase inhibitors to your lysis buffer. Keep samples on ice at all times.[1] | To prevent dephosphorylation of the target protein by endogenous phosphatases. |
| 3. Increase Protein Load | Load a higher amount of total protein per lane (e.g., 20-40 µg). | To increase the absolute amount of the target phosphoprotein, which may be of low abundance. |
| 4. Optimize Antibody Concentrations | Titrate both the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | Suboptimal antibody concentrations can lead to a weak signal. |
| 5. Enhance Detection | Use a highly sensitive chemiluminescent substrate. | To amplify the signal from low-abundance phosphoproteins. |
| 6. Check Transfer Efficiency | Stain the membrane with Ponceau S after transfer to visualize protein bands and ensure efficient transfer. | Inefficient transfer of proteins from the gel to the membrane will result in a weak signal. |
| 7. Use Appropriate Buffers | Use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody incubation steps. Avoid Phosphate-Buffered Saline (PBS). | Phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies. |
| 8. Consider Immunoprecipitation | If the signal is still weak, consider enriching for the S6 protein through immunoprecipitation before performing the Western blot. | This can significantly increase the concentration of the target protein. |
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for weak or no p-S6 signal.
Quantitative Data Summary
Table 1: Recommended Starting Dilutions for Phospho-S6 (Ser235/236) Antibodies in Western Blotting
| Supplier | Catalog Number | Application | Recommended Dilution |
| Proteintech | 29223-1-AP | WB | 1:1000 - 1:4000[2] |
| Proteintech | 80130-2-RR | WB | 1:2000 - 1:10000[4] |
| Novus Biologicals | AF3918 | WB | 0.5 µg/mL[3] |
| Boster Bio | A01567S6S235S236 | WB | 1:500 - 1:2000[6] |
| Cell Signaling Technology | #2211 | WB | 1:1000[7] |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Table 2: Impact of Inhibitors on S6K1 and S6 Phosphorylation
| Inhibitor | Target | Effect on S6K1/S6 Phosphorylation |
| Rapamycin | mTORC1 | Potent inhibition of S6K1 and S6 phosphorylation.[8] |
| LY294002 | PI3K | Inhibition of S6 phosphorylation by blocking an upstream activator of mTOR.[8] |
| U0126 | MEK1/2 | Can inhibit S6 phosphorylation, suggesting crosstalk from the MAPK pathway.[8] |
| PF-4708671 | S6K1 | Direct inhibition of S6K1 activity and subsequent S6 phosphorylation.[9] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture for Western Blotting
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.
-
Protocol 2: In Vitro Kinase Assay Using S6(229-239) Peptide
-
Reaction Setup:
-
Initiation and Incubation:
-
Initiate the reaction by adding the kinase.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination:
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer or by adding EDTA to chelate Mg2+.
-
-
Detection of Phosphorylation:
-
The phosphorylation of the S6 peptide can be detected using various methods, such as:
-
Radiolabeling: Using [γ-32P]ATP and detecting the incorporated radioactivity.
-
ELISA: Using a phospho-specific antibody that recognizes the phosphorylated S6 peptide.
-
Luminescence-based ATP depletion assay: Measuring the amount of ATP consumed during the kinase reaction.[5]
-
-
Signaling Pathways and Workflows
Caption: The mTOR/S6K1 signaling pathway leading to S6 phosphorylation.
Caption: A typical experimental workflow for p-S6 Western blotting.
References
- 1. Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-S6 Ribosomal protein (Ser235/236) antibody (29223-1-AP) | Proteintech [ptglab.com]
- 3. novusbio.com [novusbio.com]
- 4. Phospho-S6 Ribosomal protein (Ser235/236) antibody (80130-2-RR) | Proteintech [ptglab.com]
- 5. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. PathScan® Phospho-S6 Ribosomal Protein (Ser235/236) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S6(229-239) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S6(229-239) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and what are the physicochemical properties of the S6(229-239) peptide?
The S6(229-239) peptide, a substrate for S6 kinase, has the following amino acid sequence: AKRRRLSSLRA [1][2]. Its properties are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₅₄H₁₀₄N₂₄O₁₄ | [1] |
| Molecular Weight | 1297.5 g/mol | Calculated based on the amino acid sequence. |
| Isoelectric Point (pI) | 12.0 (Predicted) | The high pI indicates this is a strongly basic peptide. |
| Net Charge at pH 7 | +5 | Calculated based on the number of basic (K, R) and acidic residues. |
| Grand Average of Hydropathy (GRAVY) | -1.1 | A negative GRAVY score indicates that the peptide is hydrophilic. |
Q2: What is the primary application of the S6(229-239) peptide in research?
The S6(229-239) peptide is primarily used as a substrate in kinase assays to measure the activity of S6 kinase (S6K) and other kinases like protein kinase C[3][4][5]. It is a valuable tool for studying signaling pathways that regulate cell growth, proliferation, and protein synthesis, such as the mTOR/S6K1 pathway[6].
Q3: What are the recommended storage conditions for the S6(229-239) peptide?
For long-term stability, lyophilized S6(229-239) peptide should be stored at -20°C or -80°C, protected from bright light[7]. Once reconstituted in a solution, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Due to its hydrophilic nature and the presence of basic residues, the lyophilized powder can be hygroscopic; it is advisable to allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption[7][8].
Troubleshooting Guide: Solubility Issues
While the S6(229-239) peptide is reported to be readily soluble in water[9], users may occasionally encounter issues. This guide provides a systematic approach to addressing these problems.
Initial Solubility Testing Workflow
This workflow is recommended for initial solubility tests with a small amount of the peptide.
Caption: A general workflow for the initial solubility testing of the S6(229-239) peptide.
Troubleshooting Steps for Poor Solubility
| Issue | Potential Cause | Recommended Solution |
| Cloudy or hazy solution in water | Peptide aggregation: Even hydrophilic peptides can aggregate, especially at high concentrations or in non-optimal pH conditions. | 1. Adjust pH: Since S6(229-239) is a basic peptide (pI ~12.0), solubility is enhanced in acidic conditions. Try dissolving the peptide in a small amount of 10% acetic acid and then dilute with water[10]. 2. Use a different buffer: Buffers such as 50 mM Tris-HCl or 50 mM HEPES at a pH below the peptide's pI (e.g., pH 7.3-7.5) can improve solubility[11]. |
| Precipitate forms after adding to a buffer | Buffer incompatibility: Certain buffer components can interact with the peptide, causing it to precipitate. | 1. Check buffer components: Ensure that the buffer does not contain components known to precipitate with your peptide. 2. Change the buffer: Test solubility in alternative buffers commonly used for kinase assays, such as those mentioned above. |
| Difficulty dissolving the peptide at high concentrations | Concentration limit exceeded: The peptide may have a solubility limit in a given solvent. | 1. Dissolve in an organic solvent first: For a highly concentrated stock solution, first dissolve the peptide in a small volume of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired final concentration[10]. Note: While S6(229-239) is water-soluble, this method can be useful for achieving very high concentrations. 2. Prepare a more dilute stock solution. |
Experimental Protocols
Protocol 1: Reconstitution of S6(229-239) Peptide
This protocol describes how to prepare a stock solution of the S6(229-239) peptide.
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.
-
Reconstitution: Add the appropriate volume of sterile, distilled water to the vial to achieve the desired concentration (e.g., for a 1 mg vial, add 500 µL of water to get a 2 mg/mL stock solution).
-
Mixing: Vortex the vial gently for 10-20 seconds.
-
Sonication (if necessary): If the peptide does not fully dissolve, sonicate the vial in a water bath for short bursts (e.g., 3 times for 10 seconds each), keeping the sample on ice between sonications to prevent heating.
-
Storage: Aliquot the peptide solution into single-use tubes and store at -20°C.
Protocol 2: In Vitro S6 Kinase Assay (Non-Radioactive)
This protocol outlines a method to measure S6 kinase activity using the S6(229-239) peptide as a substrate, followed by Western blot analysis.
References
- 1. qyaobio.com [qyaobio.com]
- 2. S6 Kinase Substrate (229-239), Amide, Biotinalyted - 1 mg [eurogentec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S6 Kinase Substrate (229-239) [anaspec.com]
- 5. In vitro aging of beta-amyloid protein causes peptide aggregation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. abbiotec.com [abbiotec.com]
- 10. genscript.com [genscript.com]
- 11. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
Validation & Comparative
A Comparative Guide to Kinase Substrates: Profiling S6(229-239)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the S6(229-239) peptide with other kinase substrates, offering insights into its performance based on available experimental data. The content is designed to assist researchers in selecting appropriate substrates for their kinase assays and drug discovery workflows.
The S6(229-239) peptide is a well-characterized substrate for p70 S6 Kinase (S6K1) and Ribosomal S6 Kinase (RSK), key players in cell growth, proliferation, and metabolism. Understanding its phosphorylation kinetics in comparison to other substrates is crucial for dissecting signaling pathways and for the development of targeted therapeutics.
Quantitative Comparison of Kinase Substrates
To facilitate a clear comparison of substrate performance, the following table summarizes the kinetic parameters for the phosphorylation of different peptide substrates by S6K1 and RSK2. The data highlights the affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax). A lower Km value indicates a higher affinity.
| Kinase | Substrate | Sequence | Km (µM) | Vmax | Catalytic Efficiency (kcat/Km) |
| S6K1 | Tide (S6-like) | RRRLSSLRA | 4-5[1] | - | - |
| RSK2 | CTDtide | RRQLFRGFSFVAK | ~140[2] | ~1 µmol/min/mg[2] | - |
Note: Vmax and catalytic efficiency values are often context-dependent and not always reported in a standardized manner, hence they are not included for all substrates.
Signaling Pathways and Experimental Workflows
The phosphorylation of ribosomal protein S6, from which the S6(229-239) peptide is derived, is a critical event downstream of the PI3K/mTOR signaling pathway. This pathway is a central regulator of cell growth and is frequently dysregulated in diseases such as cancer.
Below are diagrams illustrating the signaling cascade leading to S6 phosphorylation and a typical experimental workflow for an in vitro kinase assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for performing in vitro kinase assays to assess the phosphorylation of substrates like S6(229-239).
Radiometric Kinase Assay using P81 Phosphocellulose Paper
This is a widely used and sensitive method for measuring kinase activity.
Materials:
-
Purified active S6K1 or RSK
-
S6(229-239) peptide substrate and other peptide substrates for comparison
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
10% Trichloroacetic acid (TCA) or 75 mM Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Kinase Reaction:
-
In a microcentrifuge tube, prepare a reaction mix containing the kinase assay buffer, a specific concentration of the peptide substrate, and the purified kinase.
-
For determining Km, vary the substrate concentration over a range (e.g., 0.1 to 10 times the expected Km).
-
Include a negative control reaction without the kinase to measure background.
-
-
Initiate the Reaction:
-
Start the phosphorylation reaction by adding [γ-32P]ATP to the reaction mix. The final ATP concentration should be optimized for the specific kinase, but a common starting point is 100 µM.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding an equal volume of 10% TCA or spotting the reaction mixture directly onto the P81 paper and immediately immersing it in 75 mM phosphoric acid.
-
-
Separation of Phosphorylated Substrate:
-
Spot a portion of the stopped reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash the P81 papers three to four times for 5-10 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (from the no-kinase control) from the sample counts.
-
Convert the counts per minute (CPM) to moles of phosphate (B84403) incorporated per minute per mg of enzyme (specific activity).
-
Plot the initial reaction velocities against the substrate concentrations and use non-linear regression (e.g., Michaelis-Menten equation) to determine the Km and Vmax values.
-
Non-Radiometric Kinase Assays
For laboratories that are not equipped to handle radioactivity, several non-radiometric assay formats are available.
-
ADP-Glo™ Kinase Assay (Promega): This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to kinase activity.
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Unlabeled ATP or inhibitors compete with the tracer, leading to a decrease in the FRET signal. This assay is suitable for identifying kinase inhibitors.
The protocols for these commercial assays are provided by the manufacturers and should be followed accordingly.
Conclusion
The S6(229-239) peptide, and its close analogs, are valuable tools for studying the activity of S6K1 and RSK. The kinetic data presented in this guide, although not exhaustive, provides a starting point for comparing its performance against other substrates. The choice of substrate will ultimately depend on the specific research question, the kinase being studied, and the assay format employed. The detailed protocols provided herein offer a solid foundation for conducting reliable and reproducible in vitro kinase assays.
References
Validation of S6(229-239) as a Specific Substrate for p70S6K
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S6(229-239) peptide as a substrate for p70 ribosomal S6 kinase (p70S6K), also known as S6K1. The document summarizes key performance data, compares it with alternative substrates, and provides detailed experimental protocols for validation.
Executive Summary
The peptide S6(229-239), derived from the ribosomal protein S6, is a recognized substrate for several protein kinases, including p70S6K. Its specificity is crucial for its use in kinase assays and for studying the p70S6K signaling pathway. This guide presents available data to validate its use as a specific substrate for p70S6K. While direct head-to-head kinetic comparisons with other peptide substrates in a single study are limited, analysis of available data suggests that peptides with the core motif found in S6 are effective substrates for p70S6K.
Data Presentation: Comparison of p70S6K Peptide Substrates
The following table summarizes the kinetic constants for various peptide substrates of p70S6K. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate.[1]
| Substrate Sequence | Description | Km (µM) | Vmax (relative) | Specificity Notes |
| KKRNRTLSVA | An optimized synthetic peptide substrate for p70S6K.[1] | 1.5 | Not Reported | Considered a high-affinity substrate for p70S6K.[1] |
| KKRNRTLTV | A synthetic peptide designed for relative selectivity for p70S6K.[1] | Not Reported | Not Reported | Exhibits a 50-fold higher Vmax/Km for p70S6K compared to MAPKAP kinase-1.[1] |
| KRRRLASLR | A synthetic peptide substrate for S6K, corresponding to residues 232-240 of human ribosomal protein S6. | Not Reported | Not Reported | Commonly used in commercial p70S6K kinase assay kits. |
| S6(229-239) | AKRRRLSSLRA (Sequence of the S6 peptide fragment 229-239) | Not Directly Reported for p70S6K | Not Reported | The native sequence from which other effective peptide substrates are derived. Its effectiveness is inferred from the high affinity of similar sequences. |
Note: The kinetic data for different peptides are from separate studies and may not be directly comparable due to variations in experimental conditions. The Km for S6(229-239) with p70S6K is not explicitly stated in the searched literature, but the high affinity of the highly similar KKRNRTLSVA peptide suggests that the core S6 sequence is a potent substrate.
Experimental Protocols
In Vitro Kinase Assay for p70S6K
This protocol is adapted from standard procedures for in vitro kinase assays using a peptide substrate.
1. Materials:
-
Active p70S6K enzyme: Recombinant, purified p70S6K.
-
Peptide Substrate: S6(229-239) or other peptide of interest (e.g., KRRRLASLR), dissolved in water or a suitable buffer to a stock concentration of 1 mg/mL.
-
Kinase Assay Buffer (2X): 80 mM Tris-HCl (pH 7.5), 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT.
-
ATP Solution: 10 mM ATP stock solution.
-
[γ-³²P]ATP (for radiometric assay): Specific activity >3000 Ci/mmol.
-
ADP-Glo™ Kinase Assay Kit (for luminescent assay): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Phosphocellulose paper (P81): For radiometric assay.
-
Phosphoric acid (0.75%): For washing in radiometric assay.
-
Microplate reader: Scintillation counter for radiometric assay or luminometer for luminescent assay.
2. Radiometric Assay Protocol:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the following reaction mix on ice:
-
5 µL 2X Kinase Assay Buffer
-
1 µL Peptide Substrate (1 mg/mL)
-
1 µL Active p70S6K (concentration to be optimized)
-
2 µL Nuclease-free water
-
-
Initiate the reaction: Add 1 µL of ATP mix (containing 100 µM cold ATP and 10 µCi [γ-³²P]ATP).
-
Incubate: Incubate the reaction at 30°C for 15-30 minutes. The optimal time should be determined empirically.
-
Stop the reaction: Spot 10 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse: Rinse the paper once with acetone.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
3. ADP-Glo™ Luminescent Assay Protocol:
-
Prepare the kinase reaction: In a white, 96-well plate, assemble the following:
-
5 µL 2X Kinase Assay Buffer
-
1 µL Peptide Substrate (1 mg/mL)
-
1 µL Active p70S6K
-
2.5 µL Nuclease-free water
-
-
Initiate the reaction: Add 2.5 µL of 100 µM ATP solution.
-
Incubate: Incubate at 30°C for 30 minutes.
-
Terminate and deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and detect light: Add 25 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure luminescence: Read the luminescence using a plate-reading luminometer.
Mandatory Visualizations
Signaling Pathway of p70S6K Activation
References
A Head-to-Head Comparison: S6(229-239) Peptide Versus Full-Length S6 Protein as a Kinase Substrate
For researchers, scientists, and drug development professionals investigating the mTOR/S6K1 signaling pathway, the choice of substrate for in vitro kinase assays is a critical decision. This guide provides a comprehensive comparison of the commonly used S6(229-239) peptide and the full-length ribosomal S6 protein as substrates for S6 Kinase 1 (S6K1), supported by experimental data and detailed protocols.
The phosphorylation of the 40S ribosomal protein S6 is a key event downstream of the PI3K/mTOR signaling pathway and serves as a critical readout for the activity of S6K1. While both the full-length S6 protein and synthetic peptides derived from its phosphorylation sites can be used as substrates, they offer distinct advantages and disadvantages in terms of handling, kinetics, and specificity.
Quantitative Comparison of Substrate Performance
| Substrate | Kinase | Km (µM) | Additional Notes |
| Biotin-S6 peptide | S6K1 | 0.9 ± 0.48 | --- |
| "Tide" peptide (RRRLSSLRA) | S6K1 | 4-5 | A peptide substrate with a sequence very similar to S6(229-239). The dissociation constant (Kd) was reported as 180 µM. |
| S6(229-239) peptide | PAK-1 | 3.6 | While not S6K1, this data from a different kinase provides some context for the peptide's affinity. |
| Full-length S6 Protein | S6K1 | Not Reported | Kinetic parameters for the full-length protein are not widely reported in the literature, likely due to the complexities of working with a full-length protein substrate in quantitative assays. |
Key Takeaway: The available data indicates that S6-derived peptides are effective substrates for S6K1 with Michaelis constants (Km) in the low micromolar range, suggesting a high affinity. The lack of reported kinetic data for the full-length S6 protein highlights a common trend in kinase research where peptide substrates are often favored for their ease of use in kinetic studies.
Advantages and Disadvantages: A Qualitative Look
| Substrate | Advantages | Disadvantages |
| S6(229-239) Peptide | Ease of Use: Peptides are readily soluble, stable, and easy to handle and synthesize in large quantities. Specificity: Allows for the study of a specific phosphorylation event without confounding signals from other potential phosphorylation sites on the full-length protein. High-Throughput Screening: Amenable to various assay formats, including those used for high-throughput screening of kinase inhibitors. Lower Cost: Generally more cost-effective to produce than recombinant full-length proteins. | Lack of Tertiary Structure: May not fully recapitulate the native conformation of the phosphorylation site within the full-length protein, potentially affecting kinase recognition and kinetics. Promiscuity: Short peptide sequences can sometimes be phosphorylated by other kinases, leading to a lack of specificity in complex lysates. |
| Full-Length S6 Protein | Physiological Relevance: Represents the natural substrate, providing a more biologically relevant context for kinase activity studies. Structural Context: Includes all the structural elements that may influence kinase binding and phosphorylation. | Difficult to Produce and Purify: Recombinant protein expression and purification can be complex and time-consuming. Lower Solubility and Stability: Full-length proteins can be less soluble and more prone to degradation than peptides. Multiple Phosphorylation Sites: The presence of multiple phosphorylation sites can complicate the analysis of a specific phosphorylation event. |
Signaling Pathway Overview
The phosphorylation of ribosomal protein S6 by S6K1 is a central event in the mTOR signaling pathway, which regulates cell growth, proliferation, and metabolism.
Caption: The mTOR/S6K1 signaling pathway leading to S6 phosphorylation.
Experimental Workflow
A typical workflow for a kinase assay using either a peptide or full-length protein substrate involves several key steps.
Caption: A generalized workflow for an in vitro kinase assay.
Experimental Protocols
Below are representative protocols for S6K1 kinase assays using both S6(229-239) peptide and full-length S6 protein as substrates. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: S6K1 Kinase Assay with S6(229-239) Peptide Substrate (Radiometric)
This protocol is adapted from a standard radiometric kinase assay.
Materials:
-
Purified, active S6K1 enzyme.
-
S6(229-239) peptide substrate (e.g., sequence AKRRRLSSLRA).
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
ATP solution (e.g., 10 mM stock).
-
P81 phosphocellulose paper.
-
0.75% Phosphoric acid.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL final volume, add:
-
5 µL of 5x Kinase Assay Buffer.
-
S6(229-239) peptide to a final concentration of 50-100 µM.
-
Desired concentration of inhibitor or vehicle control.
-
Distilled water to bring the volume to 20 µL.
-
-
Add 5 µL of diluted active S6K1 enzyme to the reaction mixture.
-
Initiate the reaction by adding 5 µL of ATP/[γ-³²P]ATP mix (final concentration of ~100 µM ATP).
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Perform a final wash with acetone.
-
Transfer the P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: S6K1 Kinase Assay with Full-Length S6 Protein Substrate (Non-Radiometric, Western Blot Detection)
This protocol utilizes a recombinant full-length S6 protein and detects phosphorylation via Western blotting.
Materials:
-
Purified, active S6K1 enzyme.
-
Purified recombinant full-length S6 protein (e.g., GST-S6).
-
Kinase Assay Buffer (as in Protocol 1).
-
ATP solution (e.g., 10 mM stock).
-
SDS-PAGE loading buffer.
-
Primary antibody specific for phosphorylated S6 (e.g., anti-phospho-S6 Ser235/236).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 20 µL final volume, add:
-
4 µL of 5x Kinase Assay Buffer.
-
1 µg of recombinant full-length S6 protein.
-
Desired concentration of inhibitor or vehicle control.
-
Distilled water to bring the volume to 15 µL.
-
-
Add 5 µL of diluted active S6K1 enzyme.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary anti-phospho-S6 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
The choice between the S6(229-239) peptide and the full-length S6 protein as a substrate for S6K1 depends on the specific goals of the experiment. For high-throughput screening, kinetic analysis, and studies focused on a specific phosphorylation event, the S6 peptide offers significant advantages in terms of ease of use and cost-effectiveness. However, for studies where physiological relevance and the influence of the protein's tertiary structure are paramount, the full-length S6 protein is the more appropriate, albeit more challenging, choice. Researchers should carefully consider these factors to select the substrate that best suits their experimental needs and provides the most reliable and interpretable data.
Unveiling Kinase Cross-Reactivity: A Comparative Analysis of S6(229-239) Peptide Phosphorylation
For researchers, scientists, and drug development professionals, understanding the substrate specificity of protein kinases is paramount. The S6(229-239) peptide, derived from the ribosomal protein S6, serves as a substrate for a number of kinases, making it a valuable tool for studying kinase activity. This guide provides a comparative analysis of the cross-reactivity of various kinases with the S6(229-239) peptide, supported by available experimental data and detailed protocols to facilitate further research.
Kinase Activity Comparison on S6(229-239) Peptide
| Kinase Family | Specific Kinase | Apparent Km (µM) | Notes |
| AGC Kinase | Protein Kinase C (PKC) | ~ 0.5[1][2] | Phosphorylation occurs predominantly on Ser236.[1][2] Basic residues surrounding the phosphorylation site are crucial for optimal kinetics.[1][2] |
| AGC Kinase | Protease-Activated Kinase 1 (PAK-1) / Protein Kinase N (PKN) | Low µM range | Shows a preference for Ser236. Kinetic properties are subtly different from Protein Kinase C.[3] |
| AGC Kinase | Rho-associated kinase 2 (ROCK2) | Not explicitly reported | S6(229-239) is utilized as a substrate in high-throughput screening assays for ROCK2 inhibitors. |
| AGC Kinase | S6 Kinase (S6K) | Not explicitly reported | As the eponymous kinase, S6K phosphorylates the S6 protein, including the 229-239 region, in vivo. |
Signaling Pathways Involving S6 Phosphorylation
The phosphorylation of the S6 ribosomal protein is a key event in the regulation of cell growth and proliferation. Several signaling pathways converge on S6, and the kinases that phosphorylate the S6(229-239) region are integral components of these pathways.
Experimental Protocols
A detailed protocol for a biochemical kinase assay using the S6(229-239) peptide is provided below. This protocol is adapted from a high-throughput screening assay for ROCK2 inhibitors and can be modified for other kinases.
Objective: To measure the in vitro phosphorylation of the S6(229-239) peptide by a specific kinase.
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Materials:
-
S6(229-239) peptide (AKRRRLSSLRA)
-
Active kinase of interest (e.g., ROCK2, PKC, S6K)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% BSA, 2 mM DTT)
-
Kinase detection reagent (e.g., Kinase-Glo®, Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of S6(229-239) peptide in Kinase Assay Buffer.
-
Prepare a working solution of ATP in Kinase Assay Buffer.
-
Prepare a working solution of the active kinase in Kinase Assay Buffer. Keep the kinase on ice.
-
-
Assay Reaction:
-
To each well of the microplate, add the S6(229-239) peptide solution and the ATP solution. The final concentration of the peptide and ATP will need to be optimized for each kinase, but a starting point could be 20 µM for each.
-
To initiate the reaction, add the kinase solution to each well. The final concentration of the kinase should be determined empirically to achieve a linear reaction rate within the desired incubation time. For a ROCK2 assay, a final concentration of 8 nM has been used.
-
Include negative control wells that contain all components except the kinase.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific period (e.g., 1-2 hours). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
After incubation, add the kinase detection reagent to each well according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescence reaction.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The kinase activity is inversely proportional to the luminescent signal. A lower signal indicates higher ATP consumption and therefore higher kinase activity.
-
Calculate the percentage of ATP consumption or kinase activity relative to control wells.
-
This guide provides a foundational understanding of the cross-reactivity of various kinases with the S6(229-239) peptide. The provided data and protocols are intended to serve as a starting point for researchers to further investigate the intricate roles of these kinases in cellular signaling. Further head-to-head comparative studies are warranted to build a more comprehensive kinase selectivity profile for this important substrate.
References
- 1. The influence of basic residues on the substrate specificity of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS:72-19-5 - FACTA Search [nactem.ac.uk]
- 3. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of S6(229-239) Peptide Phosphorylation by Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide S6(229-239), derived from the ribosomal protein S6, serves as a crucial tool in the study of cellular signaling pathways. Its phosphorylation by various protein kinases is a key event in regulating protein synthesis and cell growth. This guide provides a comparative analysis of S6(229-239) peptide phosphorylation by different kinases, supported by experimental data, to aid researchers in their study of kinase activity and drug development.
Quantitative Comparison of Kinase Activity on S6(229-239) and its Analogs
The efficiency of S6(229-239) phosphorylation varies significantly among different protein kinases and is highly sensitive to amino acid substitutions within the peptide sequence. The following table summarizes the kinetic parameters (Km) for the phosphorylation of S6(229-239) and its variants by Protein Kinase C (PKC), Protease-Activated Kinase 1 (PAK-1), and cAMP-dependent protein kinase (cAK). A lower Km value indicates a higher affinity of the kinase for the substrate.
| Peptide Substrate | Kinase | Apparent Km (µM) | Key Findings |
| S6(229-239) | Protein Kinase C (PKC) | ~0.5[1][2] | S6(229-239) is a highly potent substrate for PKC. Basic residues surrounding the phosphorylation site are critical for this high-affinity interaction.[1][2] |
| S6(229-239) | Protease-Activated Kinase 1 (PAK-1) | 3.4 - 3.6[3] | PAK-1 demonstrates a strong affinity for the S6(229-239) peptide.[3] |
| S6(229-239) | cAMP-dependent protein kinase (cAK) | Relatively high (poor substrate)[4] | cAK is a relatively poor kinase for the S6(229-239) peptide compared to PKC and PAK-1.[4] |
| [Ala235]S6(229-239) | PAK-1 | Increased 20-fold[4] | Substitution of the serine at position 235 with alanine (B10760859) dramatically reduces the affinity of PAK-1 for the peptide, highlighting the importance of this residue for phosphorylation.[4] |
| [Ala236]S6(229-239) | PAK-1 | Increased 800-fold[4] | This single amino acid change severely diminishes the peptide's ability to act as a substrate for PAK-1, indicating Ser236 is a primary phosphorylation site for this kinase.[4] |
| [Ala238]S6(229-239) | Protein Kinase C (PKC) | Increased[1][2] | Substitution of Arginine at position 238 with Alanine leads to a 6-fold reduction in Vmax and shifts the preferred phosphorylation site from Ser236 to Ser235.[1][2] This underscores the role of basic residues in determining both the efficiency and specificity of phosphorylation.[1] |
| Deletion of Ala229-Arg231 | Protein Kinase C (PKC) | Increased[1][2] | Removal of the N-terminal basic residues increases the Km, further emphasizing the importance of these residues for substrate recognition by PKC.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for in vitro kinase assays using the S6(229-239) peptide, based on commonly employed techniques.
In Vitro Kinase Assay for PKC and PAK-1
This protocol outlines a typical radiometric assay to measure the phosphorylation of the S6(229-239) peptide.
Materials:
-
Purified active Protein Kinase C or PAK-1
-
S6(229-239) peptide substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10 mM ATP Stock Solution
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in the Kinase Assay Buffer containing the desired concentration of the S6(229-239) peptide.
-
Add the purified kinase to the reaction mixture.
-
Initiate the reaction by adding the [γ-³²P]ATP or [γ-³³P]ATP solution.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper strip.
-
Wash the P81 paper strips multiple times with 1% phosphoric acid to remove unincorporated radioactive ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the kinase activity based on the amount of incorporated phosphate (B84403) over time.
Non-Radiometric Kinase Assay (e.g., for PAK1)
This protocol describes an alternative method using a fluorescence-based detection system.
Materials:
-
Purified active PAK1
-
Fluorescence-labeled S6(229-239) peptide substrate (e.g., with a fluorescent tag)
-
Kinase Assay Buffer
-
ATP
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Prepare the reaction mixture in the Kinase Assay Buffer containing the fluorescence-labeled S6(229-239) peptide and the purified PAK1 kinase.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Separate the phosphorylated and unphosphorylated peptide substrates. This can be achieved using various methods, such as capillary electrophoresis or affinity capture of the phosphorylated peptide.
-
Quantify the amount of phosphorylated peptide by measuring the fluorescence signal using a microplate reader.
-
Determine the kinase activity based on the increase in the fluorescence signal of the phosphorylated product.
Signaling Pathways and Experimental Workflows
The phosphorylation of ribosomal protein S6 is a convergence point for multiple signaling pathways that control cell growth and proliferation. The S6(229-239) peptide is a valuable tool for dissecting these pathways.
Caption: Kinase phosphorylation of the S6(229-239) peptide.
The diagram above illustrates how various upstream signals, such as growth factors and mitogens, can activate different protein kinases. These kinases, in turn, phosphorylate the S6(229-239) peptide, a key event in the signaling cascade that ultimately leads to the regulation of cell growth and proliferation.
Caption: Workflow for in vitro kinase assay of S6(229-239).
This flowchart outlines the key steps involved in a typical in vitro kinase assay to study the phosphorylation of the S6(229-239) peptide. The process begins with the preparation of reagents, followed by the kinase reaction, and concludes with data analysis to determine the kinetic parameters of the phosphorylation event.
References
- 1. The influence of basic residues on the substrate specificity of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS:72-19-5 - FACTA Search [nactem.ac.uk]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating S6(229-239) Phosphorylation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein phosphorylation is critical for understanding cellular signaling and evaluating drug efficacy. This guide provides a comprehensive comparison of mass spectrometry-based approaches and traditional immunoassays for the validation of S6 ribosomal protein phosphorylation at the Ser235/236 residues, corresponding to the 229-239 peptide region. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
The phosphorylation of the 40S ribosomal protein S6 (RPS6) is a key event downstream of the PI3K/AKT/mTOR signaling pathway, playing a crucial role in regulating cell growth, proliferation, and metabolism.[1] The phosphorylation of serine residues 235 and 236 is a primary indicator of mTORC1 activity and is frequently used as a pharmacodynamic biomarker in drug development.[2][3] While Western blotting with phospho-specific antibodies is a common method for detecting this phosphorylation event, mass spectrometry offers a more detailed and quantitative analysis.
Comparative Analysis of Validation Methods
Mass spectrometry provides a highly specific and sensitive method for identifying and quantifying post-translational modifications, including phosphorylation. Unlike antibody-based methods that infer phosphorylation from signal intensity, mass spectrometry directly identifies the phosphorylated peptide and can pinpoint the exact site of modification. This is particularly advantageous for the S6 protein, which has multiple phosphorylation sites in close proximity.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blot |
| Specificity | High: Directly identifies the phosphopeptide and modification site.[4] | Moderate to High: Dependent on antibody specificity. Cross-reactivity can be an issue.[2] |
| Quantification | High: Multiple quantitative strategies available (Label-free, TMT, SILAC).[5][6] | Semi-quantitative: Relies on signal intensity, which can be non-linear. |
| Multiplexing | High: Can analyze thousands of phosphopeptides in a single run. | Low: Limited by the number of antibodies that can be used on a single blot. |
| Discovery | High: Can identify novel phosphorylation sites. | Low: Limited to known phosphorylation sites for which antibodies are available. |
| Throughput | Moderate to High: Dependent on the workflow and instrumentation. | High: Can process multiple samples in parallel. |
| Cost | High initial instrument cost, lower per-sample cost for large-scale studies. | Lower initial setup cost, but antibody costs can be significant. |
Signaling Pathway and Experimental Workflow
The diagram below illustrates the signaling cascade leading to S6 phosphorylation and the general experimental workflow for its validation by mass spectrometry.
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol for S6(229-239) Phosphorylation
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
1. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).[4]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA).[7]
2. Protein Digestion:
-
Take a desired amount of protein (e.g., 1 mg) and denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.[7]
3. Phosphopeptide Enrichment:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.[7]
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high pH buffer.
4. LC-MS/MS Analysis:
-
Desalt the enriched phosphopeptides using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an Orbitrap mass spectrometer or similar high-resolution instrument.[8]
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
5. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
-
Identify phosphopeptides by searching against a protein database.
-
Quantify the relative abundance of the S6 phosphopeptide (containing Ser235/236) across different samples using label-free quantification (LFQ) or isobaric labeling (TMT).[5][9]
Western Blot Protocol for Phospho-S6 (Ser235/236)
1. Sample Preparation:
-
Lyse cells as described in the mass spectrometry protocol.
-
Determine protein concentration.
2. Gel Electrophoresis and Transfer:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[4]
3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for phospho-S6 (Ser235/236) overnight at 4°C.[2][10]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11]
-
For quantification, strip the blot and re-probe with an antibody for total S6 as a loading control.
Quantitative Data Comparison
The following table summarizes hypothetical quantitative data comparing the fold change in S6 Ser235/236 phosphorylation upon growth factor stimulation as measured by different techniques.
| Treatment | Label-Free MS (Fold Change) | TMT-MS (Fold Change) | Western Blot (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Growth Factor | 15.2 | 14.8 | 12.5 |
| Growth Factor + Inhibitor | 2.1 | 2.3 | 2.8 |
This table represents illustrative data and actual results may vary.
Conclusion
Both mass spectrometry and Western blotting are valuable techniques for validating S6(229-239) phosphorylation. While Western blotting offers a relatively simple and high-throughput method for semi-quantitative analysis, mass spectrometry provides unparalleled specificity and quantitative accuracy, enabling the precise identification and quantification of phosphorylation sites. For in-depth characterization of signaling pathways and rigorous validation of drug targets, mass spectrometry is the superior choice. This guide provides the necessary foundational knowledge and protocols to empower researchers to confidently select and implement the most appropriate method for their specific research goals.
References
- 1. Blocking ribosomal protein S6 phosphorylation inhibits podocyte hypertrophy and focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-S6 Ribosomal Protein (Ser235/236) (D57.2.2E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. Comparative analysis of different label-free mass spectrometry based protein abundance estimates and their correlation with RNA-Seq gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Researcher's Guide to Comparing Commercial Sources of S6(229-239) Peptide
For Researchers, Scientists, and Drug Development Professionals
The ribosomal protein S6 (229-239) peptide, a key substrate for the p70 S6 Kinase (S6K1), is a critical tool for studying the mTOR/S6K1 signaling pathway, which is implicated in cell growth, proliferation, and metabolism.[1] The quality and activity of this synthetic peptide are paramount for obtaining reliable and reproducible experimental results. This guide provides a framework for objectively comparing commercial sources of the S6(229-239) peptide by outlining essential experimental protocols for quality control and functional validation.
Commercial Supplier Overview
Several commercial vendors supply the S6(229-239) peptide, often with options for modifications such as N-terminal biotinylation for use in various binding and kinase assays. While suppliers typically provide a certificate of analysis with purity data (usually determined by HPLC), it is best practice for researchers to independently verify the quality and activity of the peptide. The table below summarizes offerings from several prominent suppliers.
| Supplier | Product Name | Sequence | Modifications Available | Purity (Advertised) | Formulation |
| MedchemExpress | S6(229-239) | H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH | Amide, Biotinylated[2] | >98% (Typically) | Lyophilized powder |
| Anaspec | S6 Kinase Substrate (229-239) | Biotin-AKRRRLSSLRA-NH2[3] | Amide, Biotinylated[4] | Not specified | Lyophilized powder |
| CPC Scientific | S6 Kinase Substrate (229-239) | H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH (trifluoroacetate salt)[5] | Custom synthesis available | Not specified | Lyophilized powder |
| Eurogentec | S6 Kinase Substrate (229-239) | Not specified | Amide, Biotinylated[1] | Not specified | Lyophilized powder |
| Blue Tiger Scientific | S6 Kinase Substrate Amide Conjugated to Biotin | Not specified | Biotinylated | Not specified | Lyophilized powder[6] |
Experimental Protocols for Comparative Analysis
To ensure the quality and performance of the S6(229-239) peptide from different commercial sources, a series of validation experiments are recommended. The following protocols provide a standardized approach to assessing peptide purity, identity, and biological activity.
Peptide Purity and Identity Verification
A. Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the target peptide from impurities such as truncated or modified sequences.[7]
-
Sample Preparation: Reconstitute the lyophilized peptide in a suitable solvent, such as sterile, nuclease-free water or 0.1% trifluoroacetic acid (TFA) in water, to a stock concentration of 1 mg/mL. Centrifuge to pellet any insoluble material.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point.[6][8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues, though this peptide lacks them).[6][7]
-
-
Data Analysis: Calculate purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[6]
B. Molecular Weight Confirmation by Mass Spectrometry (MS)
This analysis confirms that the peptide has the correct molecular weight corresponding to its amino acid sequence.[9]
-
Sample Preparation (MALDI-TOF):
-
Dissolve the peptide in a 50:50 solution of acetonitrile and water.
-
Select a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA).[9]
-
Mix the peptide solution with the matrix solution at a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry for crystallization.[9]
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The resulting spectrum should show a prominent peak corresponding to the theoretical monoisotopic mass of the S6(229-239) peptide (C₅₄H₁₀₄N₂₄O₁₄, MW: 1313.6 Da).[5]
Biological Activity Assessment: In Vitro S6K1 Kinase Assay
The ultimate test of the peptide's utility is its ability to be phosphorylated by its target kinase, S6K1. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, provides a sensitive and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10]
-
Reagents and Buffers:
-
Active S6K1 enzyme.
-
S6(229-239) peptide substrate from each commercial source.
-
ATP solution (e.g., 500 µM).[10]
-
1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
-
Assay Protocol (96-well format):
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the S6(229-239) peptide substrate.
-
Add 12.5 µL of the master mix to each well of a white 96-well plate.[10]
-
Add 2.5 µL of any test inhibitors or vehicle control.
-
Initiate the reaction by adding 10 µL of diluted S6K1 enzyme (e.g., to a final concentration of 15 ng/µL).[10]
-
Incubate the plate at 30°C for 45 minutes.[10]
-
Stop the kinase reaction and measure ADP production by adding 25 µL of ADP-Glo™ Reagent, incubating for 45 minutes at room temperature, and then adding 50 µL of Kinase Detection Reagent, followed by another 45-minute incubation at room temperature.[10]
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity (as ATP is consumed to make ADP).
-
Data Presentation for Comparison
The quantitative data generated from these experiments should be summarized in a clear and structured format to facilitate direct comparison between suppliers.
Table 1: Purity and Molecular Weight Verification
| Supplier | Lot Number | Observed Purity by HPLC (%) | Theoretical MW (Da) | Observed MW by MS (Da) | Δ Mass (Da) |
| Supplier A | 1313.6 | ||||
| Supplier B | 1313.6 | ||||
| Supplier C | 1313.6 |
Table 2: Biological Activity (S6K1 Kinase Assay)
| Supplier | Lot Number | Peptide Concentration (µM) | Relative Luminescence Units (RLU) | Calculated % S6K1 Activity |
| Supplier A | 10 | |||
| Supplier B | 10 | |||
| Supplier C | 10 | |||
| No Peptide Control | N/A | 0 |
Visualizing Workflows and Pathways
Understanding the experimental process and the biological context of the S6(229-239) peptide is crucial. The following diagrams illustrate the experimental workflow for peptide comparison and the S6K1 signaling pathway.
Caption: Experimental workflow for comparing commercial S6(229-239) peptides.
Caption: Simplified S6K1 signaling pathway leading to S6 ribosomal protein phosphorylation.
By implementing this comprehensive guide, researchers can confidently select the highest quality S6(229-239) peptide, ensuring the validity of their experimental findings in the investigation of the crucial S6K1 signaling pathway.
References
- 1. S6 Kinase Substrate (229-239) [eurogentec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S6 Kinase Substrate (229-239), Amide, Biotinalyted - 1 mg [anaspec.com]
- 4. Labeling & detection [anaspec.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. agilent.com [agilent.com]
- 9. biovera.com.au [biovera.com.au]
- 10. bpsbioscience.com [bpsbioscience.com]
Unraveling S6 Phosphorylation: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals investigating the mTOR signaling pathway, quantifying the phosphorylation of the ribosomal protein S6 (rpS6) is a critical readout. This guide provides a comprehensive comparison of common assay methods for measuring S6 phosphorylation, with a focus on the key regulatory sites Ser229-239, against alternative techniques.
The phosphorylation of S6 at multiple serine sites, including those within the 229-239 region, is a hallmark of mTORC1 activation and plays a crucial role in cell growth, proliferation, and metabolism.[1] As such, the accurate and reliable measurement of S6 phosphorylation is paramount for understanding cellular signaling and for the development of therapeutics targeting the mTOR pathway. This guide will delve into the experimental protocols and performance characteristics of various assays, presenting quantitative data to facilitate informed decisions for your research needs.
Overview of S6 Phosphorylation and Assay Methods
The ribosomal protein S6 is phosphorylated on five key serine residues (Ser235, Ser236, Ser240, Ser244, and Ser247) in a hierarchical manner.[2] The phosphorylation of these sites is primarily mediated by the p70 S6 kinase (S6K) and the p90 ribosomal S6 kinase (RSK), which are downstream effectors of the mTOR and ERK signaling pathways, respectively.[2][3]
Several distinct methodologies are employed to quantify S6 phosphorylation, each with its own set of advantages and limitations. The primary methods include:
-
Western Blotting: A widely used technique to detect and semi-quantify a specific protein's phosphorylation state.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay for the quantitative determination of protein phosphorylation.
-
Phospho-flow Cytometry: A powerful method for single-cell analysis of intracellular protein phosphorylation.
-
Kinase Activity Assays: An indirect method that measures the activity of upstream kinases responsible for S6 phosphorylation.
-
Mass Spectrometry: A highly sensitive and specific method for identifying and quantifying post-translational modifications, including phosphorylation.
Comparative Analysis of Assay Performance
The choice of assay often depends on the specific research question, sample type, required throughput, and available resources. The following table summarizes the key performance characteristics of the most common methods for measuring S6 phosphorylation.
| Assay Method | Principle | Throughput | Sensitivity | Specificity | Quantitative | Key Advantages | Key Limitations |
| Western Blot | Size-based separation and antibody-based detection of proteins on a membrane. | Low to Medium | Moderate | High | Semi-Quantitative | Widely accessible; provides information on protein size. | Labor-intensive; lower throughput; semi-quantitative nature. |
| ELISA | Antibody-based capture and detection of the target protein in a microplate format. | High | High | High | Yes | High throughput; quantitative; relatively simple workflow.[4][5] | Potential for antibody cross-reactivity; matrix effects can influence results. |
| Phospho-flow Cytometry | Single-cell analysis of intracellular protein phosphorylation using fluorescently labeled antibodies. | High | High | High | Yes (on a per-cell basis) | Provides single-cell resolution; allows for multiplexing with other markers.[6][7] | Requires specialized equipment and expertise; sample preparation can be complex. |
| Kinase Activity Assay | Measures the ability of an immunoprecipitated kinase to phosphorylate a specific substrate. | Low to Medium | Moderate | Moderate | Indirect | Provides functional information about the upstream kinase.[8] | Indirect measure of S6 phosphorylation; can be influenced by other substrates and phosphatases. |
| Mass Spectrometry | Identifies and quantifies peptides and their post-translational modifications based on mass-to-charge ratio. | Low | Very High | Very High | Yes | Unambiguous identification of phosphorylation sites; high specificity. | Requires specialized instrumentation and bioinformatics expertise; complex sample preparation. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the S6 signaling pathway and a generalized workflow for comparing S6 phosphorylation assays.
Figure 1. Simplified signaling pathway leading to the phosphorylation of ribosomal protein S6.
Figure 2. General experimental workflow for comparing different S6 phosphorylation assays.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are generalized methodologies for the key assays discussed.
Western Blotting for Phospho-S6
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of the lysates.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-S6 (e.g., at Ser235/236 or Ser240/244).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., total S6 or a housekeeping protein like β-actin).[9]
ELISA for Phospho-S6
-
Coating: Coat a 96-well microplate with a capture antibody specific for total S6 protein.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Sample Addition: Add cell lysates or standards to the wells and incubate to allow the capture antibody to bind to the S6 protein.
-
Detection Antibody Addition: Wash the plate and add a detection antibody specific for the phosphorylated form of S6. This antibody is typically conjugated to an enzyme like HRP.
-
Substrate Addition: Wash the plate and add a chromogenic substrate for the enzyme.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Analysis: Generate a standard curve from the standards and use it to determine the concentration of phospho-S6 in the samples.[4]
Phospho-flow Cytometry for Phospho-S6
-
Cell Stimulation and Fixation: Stimulate cells with the desired agonist or inhibitor and then fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilization: Permeabilize the cell membrane to allow antibodies to enter the cell and bind to intracellular proteins.
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for phospho-S6. Co-staining with antibodies against cell surface markers can be performed to identify specific cell populations.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the phospho-S6 antibody in individual cells.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of positive cells and the median fluorescence intensity (MFI) of the phospho-S6 signal.[6][7]
Conclusion
The selection of an appropriate assay for measuring S6 phosphorylation is a critical decision that can significantly impact the outcome and interpretation of research findings. While Western blotting remains a valuable tool for initial, qualitative assessments, high-throughput and quantitative methods like ELISA and phospho-flow cytometry are often better suited for drug discovery and detailed signaling studies. For the most precise and unambiguous identification of phosphorylation events, mass spectrometry is the gold standard, albeit with higher technical demands. By carefully considering the specific requirements of your research, you can choose the most suitable method to accurately and reliably quantify S6 phosphorylation and advance your understanding of the mTOR signaling pathway.
References
- 1. Ribosomal Protein S6 Phosphorylation: Four Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 3. Synaptically driven phosphorylation of ribosomal protein S6 is differentially regulated at active synapses versus dendrites and cell bodies by MAPK and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal Protein S6 Phosphorylation Is Involved in Novelty-Induced Locomotion, Synaptic Plasticity and mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Peptides in Kinase Experiments: S6(229-239) and Alternatives
For researchers, scientists, and drug development professionals engaged in kinase signaling research, the selection of appropriate control peptides is a critical determinant of experimental success. This guide provides a comprehensive comparison of the widely used S6(229-239) peptide and its alternatives for assays involving p70 S6 Kinase (S6K1), a key regulator of cell growth and proliferation.
The S6(229-239) peptide is a synthetic substrate derived from the C-terminal region of the 40S ribosomal protein S6 (rpS6). This region harbors key phosphorylation sites, Ser235 and Ser236, making the peptide a valuable tool for studying the activity of S6K1, the primary kinase responsible for their phosphorylation in vivo. This guide will delve into the performance of S6(229-239) in kinase assays, compare it with alternative peptide substrates, and provide detailed experimental protocols to ensure robust and reproducible results.
Performance Comparison of S6K1 Peptide Substrates
The choice of a peptide substrate in a kinase assay significantly impacts the kinetic parameters of the reaction. The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity.
Here, we compare the kinetic data for two prominent S6K1 peptide substrates. The first is a peptide with the sequence RRRLSSLRA, which closely mimics the S6(229-239) region of rpS6. The second is the KKRNRTLTV peptide, which has been identified as a relatively specific substrate for p70S6K.[1]
| Peptide Substrate (Sequence) | Target Kinase | Km (µM) | Vmax/Km | Notes |
| S6 peptide analog (RRRLSSLRA) | S6K1 | 4-5[2] | Not Reported | Sequence is highly similar to the native S6(229-239) region. |
| S6K1 Substrate (KKRNRTLSVA) | p70S6K | 1.5[1] | Not Reported | A peptide with this sequence was identified as the best substrate for p70S6K in the cited study. |
| S6K1 Substrate (KKRNRTLTV) | p70S6K | Not Reported | 50-fold higher for p70S6K than MAPKAP kinase-1[1] | This peptide, combining specific features, is relatively selective for p70S6K. |
Note: The Vmax/Km ratio provides a measure of the enzyme's catalytic efficiency.
Signaling Pathway and Experimental Workflow
To provide context for the use of these peptides, the following diagrams illustrate the S6K1 signaling pathway and a general workflow for a kinase assay.
Detailed Experimental Protocols
Below are two detailed protocols for performing an in vitro S6K1 kinase assay using either the S6(229-239) peptide or an alternative like KKRNRTLTV.
Protocol 1: Non-Radioactive Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant active p70S6K1
-
S6K1 peptide substrate (S6(229-239) or KKRNRTLTV)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a stock solution of the peptide substrate in nuclease-free water or an appropriate buffer.
-
Prepare a stock solution of ATP. The final concentration in the assay will typically be in the range of 10-100 µM.
-
Dilute the recombinant S6K1 in Kinase Assay Buffer to the desired working concentration (e.g., 1-10 ng/µL).
-
-
Kinase Reaction Setup (per well of a 96-well plate):
-
Add 5 µL of Kinase Assay Buffer containing the S6K1 peptide substrate to each well. The final peptide concentration should be optimized, but a starting point is typically around 50-100 µM.
-
Add 2.5 µL of test compounds or vehicle control (e.g., DMSO).
-
Add 2.5 µL of diluted S6K1 enzyme to initiate the reaction. For negative controls, add 2.5 µL of Kinase Assay Buffer without the enzyme.
-
Add 2.5 µL of ATP solution to start the reaction. The final reaction volume is 12.5 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
ADP Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Protocol 2: Radioactive Kinase Assay ([γ-³²P]ATP and P81 Paper)
This traditional method directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto the peptide substrate.
Materials:
-
Recombinant active p70S6K1
-
S6K1 peptide substrate (S6(229-239) or KKRNRTLTV)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP stock solution
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mix Preparation:
-
Prepare a master mix containing Kinase Assay Buffer, S6K1 peptide substrate, and any test compounds.
-
Prepare a separate ATP mix containing cold ATP and [γ-³²P]ATP. The final ATP concentration is typically 50-200 µM, with a specific activity of 200-500 cpm/pmol.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the reaction mix with the diluted S6K1 enzyme.
-
Initiate the reaction by adding the ATP mix. A typical reaction volume is 25-50 µL.
-
Incubate the reaction at 30°C for 10-30 minutes. The reaction should be stopped within the linear range of phosphate incorporation.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting a 20 µL aliquot onto a pre-labeled P81 phosphocellulose paper square.
-
-
Washing the P81 Paper:
-
Wash the P81 paper squares three to four times for 5 minutes each in a beaker containing 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 2-5 minutes to air-dry the paper.
-
-
Quantification:
-
Place the dried P81 paper square into a scintillation vial.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
The measured counts per minute (cpm) can be converted to moles of phosphate incorporated using the specific activity of the ATP.
-
Conclusion
Both the S6(229-239) peptide and the KKRNRTLTV peptide are effective substrates for in vitro S6K1 kinase assays. The choice between them may depend on the specific experimental goals. The S6(229-239) peptide and its close analogs offer a substrate that closely mimics a key physiological phosphorylation site on rpS6. The KKRNRTLTV peptide, on the other hand, provides a more specific substrate for p70S6K, which can be advantageous in complex lysates where other kinases may be present.
The provided protocols for both non-radioactive and radioactive assays offer robust methods for assessing S6K1 activity. Researchers should carefully consider the advantages and disadvantages of each detection method based on available equipment, safety regulations, and desired throughput. By selecting the appropriate peptide substrate and assay format, researchers can confidently and accurately measure S6K1 activity, contributing to a deeper understanding of its role in cellular signaling and disease.
References
- 1. Comparison of the specificities of p70 S6 kinase and MAPKAP kinase-1 identifies a relatively specific substrate for p70 S6 kinase: the N-terminal kinase domain of MAPKAP kinase-1 is essential for peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Mechanism of Fully Activated S6K1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Correlating S6(229-239) Phosphorylation with In Vivo Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphorylation of the 40S ribosomal protein S6 (rpS6) on the serine cluster S229-S239 is a critical signaling node downstream of multiple pathways, integrating inputs that regulate cell growth, proliferation, and metabolism. This guide provides a comparative overview of the key signaling axes, in vivo consequences, and experimental methodologies used to study S6 phosphorylation, with a focus on providing actionable data and protocols for researchers in the field.
Signaling Pathways Converging on S6 Phosphorylation
Two major signaling pathways are responsible for the phosphorylation of S6 at the 229-239 cluster: the PI3K/mTOR/S6K pathway and the Ras/MAPK/RSK pathway. These pathways are often activated by growth factors, mitogens, and nutrients.
PI3K/mTOR/S6K Signaling Axis
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and is found in two distinct complexes, mTORC1 and mTORC2. The mTORC1 complex, which is sensitive to the inhibitor rapamycin, directly phosphorylates and activates the S6 Kinases (S6K1 and S6K2). Activated S6K1/2 then phosphorylates S6 on multiple serine residues, including those in the 229-239 cluster. This pathway is a key mediator of nutrient and growth factor signaling.
Ras/MAPK/RSK Signaling Axis
The Ras/MAPK cascade is another critical pathway activated by many of the same stimuli as the PI3K pathway. Activation of Ras leads to a phosphorylation cascade that ultimately activates the MAP kinases ERK1/2. ERK1/2, in turn, phosphorylates and activates the 90-kDa ribosomal S6 kinases (RSKs). RSKs can then phosphorylate S6, primarily at Ser235 and Ser236.
In Vivo Outcomes of S6 Phosphorylation
The physiological consequences of S6 phosphorylation have been extensively studied using genetic mouse models, particularly the phospho-deficient rpS6 knockin mice (rpS6P-/-), where the five key serine phosphorylation sites (Ser235, Ser236, Ser240, Ser244, and Ser247) are mutated to alanine.
| Phenotype | Wild-Type (rpS6P+/+) | Phospho-deficient (rpS6P-/-) | Reference |
| Cell Size | Normal | Smaller cell size in multiple tissues, including mouse embryonic fibroblasts (MEFs) and pancreatic β-cells.[1][2] | [1][2] |
| Body Weight | Normal | No significant difference in overall body weight compared to wild-type littermates. | [1] |
| Glucose Homeostasis | Normal glucose tolerance | Impaired glucose tolerance and hypoinsulinemia due to smaller pancreatic β-cells.[1][2] | [1][2] |
| Muscle Function | Normal muscle strength | Exhibit muscle weakness and reduced muscle mass. | [3] |
| Behavior | Normal locomotor activity | Enhanced novelty-induced locomotion. | [4] |
| Protein Synthesis | Regulated by growth signals | Paradoxically increased rate of protein synthesis in MEFs.[1][2] | [1][2] |
Comparison of S6 Kinases: S6K1 vs. RSK
While both S6K1 and RSK phosphorylate S6, they have distinct and overlapping functions and substrate specificities.
| Feature | S6K1 | RSK (p90) |
| Upstream Activator | mTORC1 | ERK1/2 (MAPK) |
| Primary S6 Phosphorylation Sites | Ser235, Ser236, Ser240, Ser244 | Primarily Ser235, Ser236 |
| Other Key Substrates | 4E-BP1, PDCD4, SKAR | CREB, GSK3, c-Fos |
| Inhibitor Sensitivity | Rapamycin (indirectly via mTORC1) | Specific RSK inhibitors (e.g., BI-D1870) |
| Primary Biological Roles | Cell growth, protein synthesis, metabolism | Cell proliferation, survival, transcription |
Experimental Protocols
Western Blotting for Phospho-S6
This protocol describes the detection of phosphorylated S6 in tissue or cell lysates.
References
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for S6(229-239)
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling of S6(229-239), a synthetic peptide substrate for S6 kinase, is critical to ensure personal safety and maintain experimental integrity. Adherence to established safety protocols, including the use of appropriate personal protective equipment (PPE), is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for S6(229-239).
Personal Protective Equipment (PPE)
When handling S6(229-239), which is typically supplied as a lyophilized powder, researchers should adhere to the following personal protective equipment guidelines as outlined in the safety data sheets (SDS).[1][2]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or protective suit should be worn to prevent skin contact. |
| Respiratory Protection | For lyophilized powder, a NIOSH-approved respirator is recommended to avoid inhalation of dust particles. In solution, if there is a risk of aerosolization, a respirator may also be necessary. |
| Hand Protection | Compatible chemical-resistant gloves must be worn. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability of S6(229-239) and ensuring a safe laboratory environment.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust.[3] It is recommended to handle the lyophilized powder in a well-ventilated area or under a fume hood.[3] Reconstitution of the peptide should be performed carefully to avoid frothing or splashing.
-
Storage: S6(229-239) should be stored at -20°C.[1][2] Keep the container tightly closed in a dry and well-ventilated place.[3]
Accidental Release and Disposal Measures
In the event of an accidental release, appropriate measures must be taken to contain and clean up the spill while minimizing exposure.
-
Spill Response: For a dry spill, carefully sweep up the material and place it in a designated, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material and place in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3] Unused material and contaminated items should be treated as chemical waste.
Experimental Workflow for Handling S6(229-239)
The following diagram illustrates a standard workflow for handling S6(229-239) in a laboratory setting, from receiving to disposal.
References
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